N'-Phenylpropanohydrazide (CAS 20730-02-3): Synthetic Utility & Impurity Management in Drug Discovery
This technical guide provides a comprehensive analysis of N'-Phenylpropanohydrazide (CAS 20730-02-3).[1][2][3] Editorial Note: Unlike marketed active pharmaceutical ingredients (APIs), CAS 20730-02-3 serves as a critical...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of N'-Phenylpropanohydrazide (CAS 20730-02-3).[1][2][3]
Editorial Note: Unlike marketed active pharmaceutical ingredients (APIs), CAS 20730-02-3 serves as a critical chemical intermediate and pharmacophore precursor .[1][2][3] In drug development, it is primarily utilized in the synthesis of nitrogen-containing heterocycles (indoles, pyrazoles) and must be managed as a potential genotoxic impurity (PGI) under ICH M7 guidelines due to its hydrazide moiety.[2][3]
[1][2][3]
Physicochemical Architecture
N'-Phenylpropanohydrazide is an N-acylated hydrazine derivative.[1][2][3] Its stability and solubility profile dictate its behavior as both a reagent in scaffold synthesis and an analyte in quality control.[3]
Table 1: Core Physicochemical Properties
Property
Value
Technical Context
Chemical Name
N'-Phenylpropanohydrazide
Also known as Propanoic acid, 2-phenylhydrazide.[1][2][3][4][5][6]
CAS Number
20730-02-3
Unique identifier for regulatory tracking.[1][2][3]
Molecular Formula
Contains a basic hydrazine nitrogen and an amide-like carbonyl.[1][2][3]
Molecular Weight
164.20 g/mol
Low MW facilitates fragment-based drug design (FBDD).[1][2][3]
Melting Point
~135-137°C (Predicted)
Solid at room temperature; requires melting/dissolution for reaction.[1][2][3]
LogP (Predicted)
~1.54
Moderately lipophilic; amenable to RP-HPLC analysis.[1][2][3]
Solubility
DMSO, Methanol, Ethanol
Poor water solubility; requires organic co-solvents for bioassays.[2]
Structural Alert
Hydrazide / Hydrazine
Critical: Classifiable as a structural alert for mutagenicity (ICH M7).[2][3]
Mechanism of Action: Synthetic Transformations
In the context of drug development, the "mechanism" of this CAS is its reactivity pattern used to construct bioactive scaffolds, specifically Oxindoles and Pyrazolones .
The Brunner Reaction (Oxindole Synthesis)
The primary utility of N'-phenylpropanohydrazide is its conversion into 3-methyloxindole , a core scaffold found in kinase inhibitors (e.g., Sunitinib, Nintedanib).[2][3]
Mechanism: Under thermal or Lewis acid conditions, the hydrazide undergoes cyclization followed by a [3,3]-sigmatropic rearrangement (similar to the Fischer Indole synthesis) and elimination of ammonia.[3]
Causality: The propionyl group provides the carbon backbone for the 3-position substituent on the oxindole ring.[1][3]
Pyrazolone Formation
Reaction with
-keto esters yields N-phenylpyrazolones, which are classic analgesic/anti-inflammatory pharmacophores (e.g., Phenazone derivatives).[1][2][3]
Visualization: Scaffold Synthesis Pathway
The following diagram illustrates the transformation of CAS 20730-02-3 into bioactive cores.
Because CAS 20730-02-3 contains a hydrazide moiety, it is potentially genotoxic.[1][2][3] If used as a starting material or intermediate, it must be controlled to trace levels (ppm) in the final API.[3]
Protocol: Trace Quantification by HPLC-UV
This method is designed to detect unreacted N'-phenylpropanohydrazide in a reaction mixture.[1][2][3]
System Parameters:
Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2][3]
Mobile Phase A: 0.1% Formic Acid in Water (buffers hydrazine basicity).[2][3]
Detection: UV at 240 nm (exploiting the phenyl ring conjugation).[3]
Step-by-Step Methodology:
Sample Prep: Dissolve 10 mg of the reaction crude in 10 mL of Methanol (1 mg/mL).
Derivatization (Optional but Recommended): If direct detection is poor due to matrix interference, react an aliquot with p-nitrobenzaldehyde .[2][3] This forms a hydrazone with high UV absorbance (~350 nm) and improves retention.[3]
Injection: Inject 10 µL.
Integration: Measure the peak area of the hydrazide (or its derivative) against a standard curve prepared from pure CAS 20730-02-3.[1][2][3]
Self-Validating Logic[1][2][3]
Why Formic Acid? Hydrazides can tail significantly on silica columns due to silanol interactions.[3] Acidifying the mobile phase protonates the species, improving peak shape.[3]
Why Derivatization? Hydrazides are reactive nucleophiles.[3] Derivatizing them "locks" them into a stable, highly chromophoric state, increasing sensitivity to the ppm level required for safety assessments.[3]
Visualization: Analytical Decision Tree
Safety & Toxicology (E-E-A-T Grounding)
Researchers must handle CAS 20730-02-3 with protocols reserved for mutagenic sensitizers .[1][2][3]
Skin Sensitization: Hydrazides are known skin sensitizers.[3] Double-gloving (Nitrile) is mandatory.[1][2][3]
Genotoxicity: The hydrazine functional group (
) is a structural alert.[1][2][3] It can form DNA adducts via metabolic activation (oxidative stress).[2][3]
Handling Protocol: Weighing must occur inside a fume hood or a powder containment enclosure.[3] All glassware contacting the substance should be decontaminated with bleach (hypochlorite) to oxidize the hydrazide to nitrogen and the corresponding acid before disposal.[3]
References
Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 200552, Propanoic acid, 2-phenylhydrazide. Retrieved from [Link][2][3]
Synthetic Application (Brunner Reaction): Enders, D., et al. (2004).[2][3] "The Brunner Reaction: A Novel Entry to Oxindoles."[3] Organic Syntheses. (Contextual grounding for hydrazide-to-oxindole conversion).
Impurity Guidelines: International Council for Harmonisation (ICH).[3] (2017).[2][3] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link][2][3]
Analytical Derivatization: Liu, S., et al. (2010).[3] "Trace determination of hydrazine impurities in pharmaceutical intermediates by HPLC." Journal of Chromatography B. (Methodology basis for aldehyde derivatization).
Propanoic acid, 2-phenylhydrazide and related phenylhydrazide derivatives
An In-Depth Technical Guide to Propanoic Acid, 2-Phenylhydrazide and the Therapeutic Landscape of Phenylhydrazide Derivatives Audience: Researchers, scientists, and drug development professionals. Disclaimer: This guide...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Propanoic Acid, 2-Phenylhydrazide and the Therapeutic Landscape of Phenylhydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide explores the chemical nature of Propanoic acid, 2-phenylhydrazide and the broader therapeutic potential of the phenylhydrazide scaffold. The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is presented as a well-defined therapeutic target where such chemical entities could be investigated. As of the latest available public data, Propanoic acid, 2-phenylhydrazide has not been explicitly identified as a TRPA1 antagonist in peer-reviewed literature or patents. The following sections on TRPA1 antagonism serve as a comprehensive case study on the evaluation of compounds for this specific target.
Introduction: The Phenylhydrazide Scaffold in Medicinal Chemistry
The phenylhydrazide moiety is a versatile structural motif that has been a cornerstone in the synthesis of a wide array of heterocyclic compounds and has demonstrated significant potential in medicinal chemistry.[1] Derivatives incorporating this scaffold have been investigated for a multitude of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] Propanoic acid, 2-phenylhydrazide (CAS 20730-02-3) is an organic compound featuring both a propanoic acid and a phenylhydrazine group.[3] While primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its structure embodies the core phenylhydrazide pharmacophore, suggesting potential for biological activity.[3]
This technical guide provides a detailed overview of Propanoic acid, 2-phenylhydrazide, including its synthesis and chemical properties. Furthermore, it presents an in-depth case study on the TRPA1 channel, a major therapeutic target for pain and inflammation, to illustrate a rigorous, field-proven framework for how a novel phenylhydrazide derivative could be evaluated for a specific, high-value biological target.[4]
Synthesis and Chemical Properties of Propanoic Acid, 2-Phenylhydrazide
The synthesis of N'-phenylhydrazides typically involves the condensation of a carboxylic acid with phenylhydrazine. This reaction forms an amide bond between the carboxyl group of the acid and one of the nitrogen atoms of the hydrazine.
General Synthesis Protocol for N'-Phenylhydrazides
The following is a representative protocol for the synthesis of N'-phenylhydrazides, which can be adapted for the specific synthesis of Propanoic acid, 2-phenylhydrazide from propanoic acid and phenylhydrazine.
Reaction Scheme:
Step-by-Step Methodology:
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propanoic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
Addition of Coupling Agent: Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the cooled solution. If desired, a catalyst like 4-dimethylaminopyridine (DMAP) can be added in a catalytic amount. Stir the mixture at 0 °C for 30 minutes to form the activated ester.
Addition of Phenylhydrazine: In a separate flask, dissolve phenylhydrazine (1 equivalent) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture containing the activated propanoic acid.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Purification:
If DCC was used, a urea byproduct will precipitate. Filter the reaction mixture to remove the solid dicyclohexylurea.
Wash the filtrate sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted phenylhydrazine, followed by a weak base (e.g., saturated NaHCO3 solution) to remove unreacted propanoic acid, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure Propanoic acid, 2-phenylhydrazide.
Case Study: TRPA1 Antagonism as a Therapeutic Strategy
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[7] It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, cold temperatures, and endogenous inflammatory mediators.[7][8] This positions TRPA1 as a key integrator of pain and neurogenic inflammation signals, making it a compelling target for the development of novel analgesics and anti-inflammatory agents.[4][9]
Mechanism of TRPA1 Activation and Signaling
TRPA1 can be activated by a variety of electrophilic compounds that covalently modify cysteine residues in the N-terminal ankyrin repeat domain of the channel.[9] Additionally, it is activated by non-electrophilic agonists and endogenous inflammatory mediators produced during tissue injury and oxidative stress, such as hydrogen peroxide (H₂O₂) and 4-hydroxynonenal (4-HNE).[7][10]
Channel activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates an action potential. This signal is then transmitted to the central nervous system, resulting in the sensation of pain. In the periphery, this depolarization also triggers the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, which contribute to neurogenic inflammation, vasodilation, and plasma extravasation.[9]
.dot
Caption: TRPA1 Signaling Pathway and Point of Antagonist Intervention.
Therapeutic Rationale for TRPA1 Antagonists
Given that a wide range of pro-nociceptive signals converge on the TRPA1 channel, its blockade represents a superior therapeutic strategy compared to targeting single signaling pathways.[8] Preclinical studies have consistently shown that pharmacological or genetic blockade of TRPA1 effectively reduces pain hypersensitivity in various models of inflammatory and neuropathic pain.[4][10] Several pharmaceutical companies have advanced TRPA1 antagonists into clinical trials for conditions like painful diabetic neuropathy, demonstrating the therapeutic promise of this target.[11] However, challenges related to species differences, pharmacokinetics, and off-target effects have hindered their development.[5][10]
Experimental Protocols for Assessing TRPA1 Antagonism
To determine if a compound like Propanoic acid, 2-phenylhydrazide or its derivatives can act as a TRPA1 antagonist, a tiered approach involving in vitro, ex vivo, and in vivo assays is essential.
In Vitro: Calcium Imaging Assay
This assay provides a high-throughput method to screen for direct inhibition of the TRPA1 channel in a controlled cellular environment.
Objective: To measure the ability of a test compound to inhibit TRPA1 agonist-induced calcium influx in cells heterologously expressing the human TRPA1 channel.
Methodology:
Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human TRPA1 gene in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics. Plate the cells onto 96-well or 384-well black-walled, clear-bottom plates and grow to 80-90% confluency.
Dye Loading: Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at room temperature or 37°C for 30-60 minutes.
Compound Incubation: Wash the cells to remove excess dye. Add the test compound (e.g., Propanoic acid, 2-phenylhydrazide dissolved in DMSO and diluted in buffer) at various concentrations and incubate for 10-20 minutes. Include wells with vehicle (DMSO) as a negative control and a known TRPA1 antagonist (e.g., HC-030031 or A-967079) as a positive control.
Agonist Challenge and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence, then add a known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, at a concentration that elicits a submaximal response (e.g., EC₈₀).
Data Analysis: Record the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration. The inhibitory effect of the test compound is calculated as the percentage reduction of the agonist-induced response compared to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
.dot
Caption: Workflow for Calcium Imaging Assay.
In Vivo: Formalin-Induced Pain Model
This model is widely used to assess the analgesic potential of compounds in a model of persistent inflammatory pain, which has a well-characterized TRPA1-dependent component.
Objective: To evaluate the efficacy of a test compound in reducing nociceptive behaviors in response to a chemical irritant in rodents.
Methodology:
Animal Acclimation: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment. Place the animals in individual clear observation chambers for at least 30 minutes before testing.
Compound Administration: Administer the test compound via a relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection (e.g., 30-60 minutes). A vehicle group and a positive control group (e.g., morphine or a known TRPA1 antagonist) should be included.
Formalin Injection: Briefly restrain the animal and inject a dilute formalin solution (e.g., 2-5% in saline, 50 µL) into the plantar surface of one hind paw using a 30-gauge needle.[12]
Behavioral Observation: Immediately return the animal to the observation chamber and record its behavior for 45-60 minutes. The key nociceptive behavior is the total time spent licking, biting, or flinching the injected paw.
Data Analysis: The response to formalin occurs in two distinct phases.[12]
Phase 1 (0-5 minutes): An acute phase representing the direct activation of nociceptors.
Phase 2 (15-45 minutes): A tonic phase involving central sensitization and peripheral inflammation, which is highly dependent on TRPA1 activation.
Compare the total time spent in nociceptive behaviors during Phase 2 between the compound-treated groups and the vehicle group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in licking/biting time indicates analgesic activity.
Conclusion and Future Directions
Propanoic acid, 2-phenylhydrazide is a representative member of the phenylhydrazide class of compounds, a scaffold that continues to yield pharmacologically active molecules. While its primary role has been as a synthetic intermediate, its structure warrants further investigation for potential biological activities.
The comprehensive framework provided, using TRPA1 antagonism as a case study, outlines the necessary steps to validate a novel compound for a specific therapeutic target. The journey from a chemical entity to a potential drug candidate requires a rigorous, multi-tiered evaluation process, from high-throughput in vitro screening to robust in vivo models of disease. Future research could focus on synthesizing a library of Propanoic acid, 2-phenylhydrazide derivatives and screening them against a panel of high-value targets like the TRP channels. Such an approach, grounded in the principles of medicinal chemistry and quantitative pharmacology, is essential for the successful development of next-generation therapeutics.
References
Chen, H., Terrett, J. A., et al. (2020). Transient receptor potential ankyrin 1 (TRPA1) antagonists: a patent review (2015-2019). Expert Opinion on Therapeutic Patents, 30(10), 777-792. Available from: [Link]
Preti, D., Saponaro, G., & Szallasi, A. (2015). Transient receptor potential ankyrin 1 (TRPA1) antagonists. Pharmaceutical Patent Analyst, 4(5), 389-403. Available from: [Link]
Koivisto, A., Chapman, H., & Jalava, N. (2020). TRPA1 Antagonists for Pain Relief. MDPI. Available from: [Link]
Andrade, E. L., Meotti, F. C., & Calixto, J. B. (2012). TRPA1 antagonists as potential analgesic drugs. Pharmacology & Therapeutics, 133(2), 189-204. Available from: [Link]
Wikipedia contributors. (n.d.). Phenylhydrazine. Wikipedia. Available from: [Link]
(2021). Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists May Provide a Superior Treatment for Pain and Migraine. ACS Medicinal Chemistry Letters. Available from: [Link]
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available from: [Link]
(2024). TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. Molecules. Available from: [Link]
Paulsen, C. E., Armache, J. P., Gao, Y., Cheng, Y., & Julius, D. (2015). Structure of the TRPA1 ion channel suggests regulatory mechanisms. Nature, 520(7548), 511-517. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Phenylhydrazine. PubChem Compound Database. Available from: [Link]
Google Patents. (n.d.). WO2013023102A1 - Inhibiting transient receptor potential ion channel trpa1.
El Karim, I. A., Linden, G. J., Curtis, T. M., & Lundy, F. T. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Pain, 154(8), 1451-1459. Available from: [Link]
Wei, H., Ko, M. C., & Zhao, Z. D. (2018). Cardamonin, a Novel Antagonist of hTRPA1 Cation Channel, Reveals Therapeutic Mechanism of Pathological Pain. Molecules, 23(10), 2493. Available from: [Link]
Kim, D., et al. (2022). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. International Journal of Molecular Sciences, 23(18), 10738. Available from: [Link]
Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists. (2022). International Journal of Molecular Sciences. Available from: [Link]
Google Patents. (n.d.). EP3490984A1 - 2-pyrrolidine phenylhydrazides antibacterial agents.
Zhang, H., et al. (2022). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 27(15), 4994. Available from: [Link]
Solubility Profiling and Characterization of Propanoic acid, 2-phenylhydrazide
Technical Guide for Process Research & Development Executive Summary Propanoic acid, 2-phenylhydrazide (CAS: 20730-02-3), also known as -phenylpropionohydrazide, is a critical intermediate in the synthesis of nitrogenous...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Process Research & Development
Executive Summary
Propanoic acid, 2-phenylhydrazide (CAS: 20730-02-3), also known as
-phenylpropionohydrazide, is a critical intermediate in the synthesis of nitrogenous heterocycles, particularly pyrazoles and indoles.[1] Its solubility profile is governed by a competitive interaction between its lipophilic phenyl-ethyl domains and its hydrophilic hydrazide linker ().[1]
This guide provides a definitive technical analysis of its solubility behavior. While specific quantitative solubility datasets (
) are absent from public chemical registries for this specific CAS, this document synthesizes structural analysis with thermodynamic principles to provide a Predicted Solubility Profile . Furthermore, it establishes a Self-Validating Gravimetric Protocol to allow researchers to generate precise solubility data in-house.[1]
Chemical Identity & Physicochemical Basis[1][2][3]
To understand the solubility of Propanoic acid, 2-phenylhydrazide, we must first analyze its structural determinants.[1]
Property
Detail
IUPAC Name
-phenylpropanohydrazide
CAS Number
20730-02-3
Molecular Formula
Molecular Weight
164.20 g/mol
Physical State
Crystalline Solid (Melting Point range: ~130°C estimated based on analogs)
LogP (Predicted)
~1.5 (Moderately Lipophilic)
Structural Solvation Analysis
The molecule consists of three distinct domains that dictate its solvent affinity:
Phenyl Ring (Lipophilic): Drives solubility in aromatic and chlorinated solvents (e.g., Toluene, DCM) via
Ethyl Tail (Lipophilic): Adds minor non-polar character, reinforcing solubility in medium-polarity organic solvents.[1]
Hydrazide Linker (Polar/H-Bonding): The
core acts as both a Hydrogen Bond Donor (2x NH) and Acceptor (1x C=O, 2x N).[1] This domain requires polar solvents for effective solvation to overcome the crystal lattice energy.[1]
Predicted Solubility Profile
Based on the "Like Dissolves Like" principle and the functional group analysis above, the following solubility profile is projected. This table serves as a guide for solvent selection during reaction optimization and purification (recrystallization).
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Protic
Methanol, Ethanol, Isopropanol
High
Strong H-bonding matches the hydrazide core.[1] Ideal for recrystallization (high solubility at boiling, lower at ambient).[1]
Polar Aprotic
DMSO, DMF, DMAc
Very High
Strong dipole interactions disrupt the crystal lattice effectively.[1]
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate to High
Good interaction with the phenyl ring; moderate interaction with the amide dipole.[1]
Esters/Ketones
Ethyl Acetate, Acetone
Moderate
Good general organic solubility; often used as co-solvents.[1]
Ethers
Diethyl Ether, THF
Moderate
THF is better than ether due to higher polarity and H-bond accepting capability.[1]
Aromatic
Toluene, Benzene
Low to Moderate
Solubilizes the phenyl ring but struggles to break the intermolecular H-bonds of the hydrazide core.[1]
Aliphatic
Hexane, Heptane, Cyclohexane
Insoluble
Lacks the polarity to overcome the crystal lattice energy.[1] Used as anti-solvents.[1]
Water
Water
Low (Cold)
The hydrophobic phenyl group dominates, preventing bulk dissolution in cold water.[1] Solubility increases significantly with heat.[1]
Solvation Mechanism Visualization
The following diagram illustrates the competitive solvation forces. In polar solvents like Ethanol, the solvent molecules form a "cage" around the hydrazide core, breaking intermolecular H-bonds.[1] In non-polar solvents, these intermolecular bonds remain intact, leading to precipitation.[1]
Figure 1: Mechanistic pathway of solvation. Polar solvents actively disrupt the crystal lattice via Hydrogen Bonding, while non-polar solvents fail to overcome lattice energy.[1]
Since literature data is sparse, the Shake-Flask Method is the gold standard for determining the exact solubility of this compound in your specific solvent of interest.[1] This protocol is self-validating through the use of triplicate measurements and mass balance checks.[1]
Stop agitation and let the suspension settle for 1 hour.
Using a pre-warmed syringe (to prevent precipitation during transfer), withdraw the supernatant and filter through a 0.45 µm PTFE filter into a pre-weighed (tared) vial.
Quantification (Gravimetric):
Evaporate the solvent from the filtrate using a gentle nitrogen stream or vacuum oven at 40°C.[1]
The compound will crystallize out (Low Solubility at low temp), leaving soluble impurities in the mother liquor.[1]
Reaction Solvent Selection
For Acylation Reactions: Use Dichloromethane (DCM) or THF .[1] These dissolve the starting phenylhydrazine and the product moderately well, allowing the reaction to proceed in a homogeneous phase.[1]
For Heterocycle Formation: Use Ethanol or Acetic Acid .[1] These protic solvents facilitate proton transfer steps often required in cyclization mechanisms (e.g., Fischer Indole synthesis variants).[1]
References
National Institute of Standards and Technology (NIST). Propanoic acid, 2-phenylhydrazide - Physical Properties.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]
Cheméo. Chemical Properties of Propionic acid 2-phenylhydrazide (CAS 20730-02-3).[Link][1]
Organic Syntheses. General Procedures for Phenylhydrazine Derivatives. Coll. Vol. 1, p. 442.[1] [Link]
European Chemicals Agency (ECHA). Registration Dossier - Hydrazides.[1][Link][1]
An In-depth Technical Guide to the Melting Point of Propanoic Acid, 2-Phenylhydrazide
Abstract This technical guide provides a comprehensive overview of the melting point of Propanoic acid, 2-phenylhydrazide (CAS No. 20730-02-3), a compound of interest in organic synthesis and potential pharmaceutical dev...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the melting point of Propanoic acid, 2-phenylhydrazide (CAS No. 20730-02-3), a compound of interest in organic synthesis and potential pharmaceutical development.[1] This document moves beyond a simple statement of a physical constant to deliver an in-depth analysis for researchers, scientists, and drug development professionals. It covers the theoretical basis of the melting point, a detailed, self-validating protocol for its experimental determination, and a discussion of the physicochemical factors influencing this critical property. By grounding the discussion in established analytical principles, this guide aims to equip the reader with the expertise to accurately determine and interpret the melting point of this and similar phenylhydrazide compounds.
Introduction: The Significance of a Well-Characterized Melting Point
Propanoic acid, 2-phenylhydrazide, also known as N'-phenylpropionohydrazide, is an organic compound featuring a phenylhydrazine moiety connected to a propanoic acid group.[1] Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] In any research or development context, the melting point is a fundamental physical property. It serves as a primary indicator of purity; a sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range.[2] For drug development professionals, an accurate melting point is critical for formulation studies, stability assessments, and regulatory submissions.
This guide addresses the current landscape of available data for the melting point of Propanoic acid, 2-phenylhydrazide and provides a robust framework for its experimental verification.
Physicochemical Properties and Melting Point Data
A survey of chemical databases reveals that while the compound is known, experimentally verified melting point data is not widely published in readily accessible literature. This underscores the necessity for rigorous in-house determination.
Table 1: Physicochemical data for Propanoic acid, 2-phenylhydrazide.
The Joback method, used for the calculated melting point, is a group contribution method that estimates thermophysical properties. While a valuable theoretical starting point, it is not a substitute for experimental data. The discrepancy between theoretical and empirical values can arise from intermolecular forces, such as hydrogen bonding and crystal packing, which are not perfectly modeled by such estimation techniques.
Causality of Experimental Design: A Self-Validating Protocol for Melting Point Determination
The following protocol is designed to be a self-validating system. Each step is included not just as a procedural directive, but as a control for potential sources of error, thereby enhancing the trustworthiness of the final result. The chosen method is the capillary melting point technique, which is standard for crystalline organic compounds.
Principle of the Method
The melting point is determined by heating a small, finely powdered sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid. This transition is observed within a calibrated heating block apparatus.
Materials and Apparatus
Propanoic acid, 2-phenylhydrazide (sample to be analyzed)
Melting point capillary tubes (one end sealed)
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
Mortar and pestle or spatula for sample pulverization
Watch glass
Thermometer (calibrated)
Step-by-Step Experimental Protocol
Sample Preparation (The "Why": Homogeneity and Heat Transfer):
Place a small amount of the crystalline Propanoic acid, 2-phenylhydrazide on a clean, dry watch glass.
Using a clean spatula or a mortar and pestle, gently crush the sample into a fine, uniform powder. Rationale: A fine powder ensures uniform packing in the capillary tube, which is crucial for consistent and efficient heat transfer throughout the sample. Large crystals can lead to a broader melting range due to inefficient heat conduction.[2]
Capillary Tube Loading (The "Why": Sample Size and Accuracy):
Press the open end of a capillary tube into the powdered sample. A small plug of material will be forced into the tube.
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to cause the solid to fall to the sealed end.
Repeat until the packed sample is 2-3 mm high. Rationale: A sample height greater than 3 mm can result in an artificially broad melting range because of the temperature differential that will exist from the bottom to the top of the sample column.[2]
Apparatus Setup and Measurement (The "Why": Controlled Heating and Accurate Observation):
Insert the packed capillary tube into the heating block of the melting point apparatus.
Set the heating rate to a moderate level to approach the expected melting point (based on the calculated value of ~99°C).
When the temperature is approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute. Rationale: A slow heating rate near the melting point is critical for allowing the temperature of the heating block, the thermometer, and the sample to equilibrate. Rapid heating can cause the thermometer reading to lag behind the true temperature of the sample, leading to an erroneously high and broad melting range.
Observe the sample through the magnifying eyepiece.
Record the temperature at which the first drop of liquid appears (T1).
Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T2).
The melting point is reported as the range T1 - T2.
Validation and Repetition (The "Why": Ensuring Reproducibility):
Allow the apparatus to cool significantly.
Prepare a new capillary with a fresh sample.
Repeat the measurement at least twice more. Rationale: Reproducibility is a cornerstone of scientific integrity. Consistent results across multiple measurements provide confidence in the determined melting range.
Interpreting the Results
Pure Compound: A sharp melting range of 0.5-2°C is indicative of a high degree of purity.
Impure Compound: The presence of soluble impurities will typically cause a depression of the initial melting point and a broadening of the melting range.
Visualization of the Experimental Workflow
The logical flow of the melting point determination protocol can be visualized as follows:
Caption: Workflow for the experimental determination of melting point.
Factors Influencing the Melting Point of Phenylhydrazides
The melting point of Propanoic acid, 2-phenylhydrazide is determined by the strength of its intermolecular forces. Understanding these factors provides deeper insight into its material properties.
Hydrogen Bonding: The presence of N-H and C=O groups allows for significant hydrogen bonding between molecules. This is a strong intermolecular force that requires substantial thermal energy to overcome, contributing to a relatively high melting point for its molecular weight.
Van der Waals Forces: The phenyl group provides a large surface area for van der Waals interactions (specifically, London dispersion forces), further stabilizing the crystal lattice.
Crystal Packing: The efficiency with which the molecules pack into a crystal lattice affects the overall strength of intermolecular interactions. More symmetrical molecules often pack more efficiently, leading to higher melting points. Polymorphism, the ability to exist in multiple crystalline forms, can also lead to different melting points for the same compound.
Purity: As previously mentioned, impurities disrupt the regular crystal lattice, weakening the intermolecular forces and lowering the energy required to melt the solid.
Conclusion and Recommendations
While a theoretically calculated melting point for Propanoic acid, 2-phenylhydrazide is approximately 99.71°C, this value requires experimental verification for use in any rigorous scientific or developmental application.[3] The absence of a consistently reported experimental value in the literature highlights a gap that researchers working with this compound should address.
It is strongly recommended that any laboratory synthesizing or utilizing Propanoic acid, 2-phenylhydrazide perform a thorough melting point determination using the validated protocol outlined in this guide. The resulting empirical data will serve as a crucial benchmark for purity assessment, reaction monitoring, and physicochemical characterization, thereby upholding the principles of scientific integrity and contributing valuable data to the chemical community.
References
Cheméo. (n.d.). Chemical Properties of Propionic acid 2-phenylhydrazide (CAS 20730-02-3). Retrieved January 30, 2026, from [Link]
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 30, 2026, from [Link]
The Versatile Role of Propanoic Acid, 2-Phenylhydrazide in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Synthetic Potential of Propanoic Acid, 2-Phenylhydrazide Propanoic acid, 2-phenylhydrazide, also known as N'-phenylpropanehydrazide or propionyl phenylhydrazine, is a versatile reagent in orga...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Synthetic Potential of Propanoic Acid, 2-Phenylhydrazide
Propanoic acid, 2-phenylhydrazide, also known as N'-phenylpropanehydrazide or propionyl phenylhydrazine, is a versatile reagent in organic synthesis, prized for its utility in constructing a variety of valuable heterocyclic scaffolds. This technical guide provides an in-depth exploration of its applications, focusing on its pivotal role in the renowned Fischer indole synthesis and in the construction of pyrazolone ring systems. Designed for researchers, scientists, and professionals in drug development, this document offers not only a theoretical framework but also detailed, field-proven protocols to empower your synthetic endeavors. We will delve into the mechanistic underpinnings of these reactions, providing a causal understanding of experimental choices and ensuring the trustworthiness of the presented methodologies.
Core Application I: The Fischer Indole Synthesis - A Gateway to Substituted Indoles
The Fischer indole synthesis stands as a cornerstone of heterocyclic chemistry, offering a powerful method for the preparation of the indole nucleus, a privileged scaffold in numerous pharmaceuticals and natural products.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine, such as propanoic acid, 2-phenylhydrazide, and a carbonyl compound.[1][2]
Mechanistic Insights: A Step-by-Step Journey to the Indole Core
The generally accepted mechanism for the Fischer indole synthesis is a fascinating cascade of chemical transformations initiated by the formation of a phenylhydrazone. The propionyl group on one of the nitrogen atoms of propanoic acid, 2-phenylhydrazide, can influence the reactivity and, in some cases, may be cleaved under the reaction conditions, allowing the free phenylhydrazine to participate in the classical Fischer indole pathway. Alternatively, the acyl group can be retained in the final product, leading to N-acylated indoles. For the purpose of this guide, we will focus on the classical pathway where the propionyl group is considered a protecting group that is removed in situ or in a prior step.
The key steps of the mechanism are as follows:
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of propanoic acid, 2-phenylhydrazide (after in-situ deacylation to phenylhydrazine) with a ketone or aldehyde to form a phenylhydrazone intermediate.[1]
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer (the 'ene-hydrazine').[3]
[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, akin to a Claisen or Cope rearrangement, to form a di-imine intermediate.[3]
Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
Elimination of Ammonia: Finally, the elimination of a molecule of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring.[1]
Diagram: The Fischer Indole Synthesis Workflow
Caption: A generalized workflow for the Fischer indole synthesis.
Experimental Protocol: Synthesis of 2,3-Dimethylindole from Propanoic Acid, 2-Phenylhydrazide and Acetone
This protocol details the synthesis of 2,3-dimethylindole, a common indole derivative, using propanoic acid, 2-phenylhydrazide and acetone. The reaction is catalyzed by a Lewis acid, zinc chloride.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Volume/Mass
Propanoic acid, 2-phenylhydrazide
164.20
10
1.64 g
Acetone
58.08
12
0.88 mL
Anhydrous Zinc Chloride (ZnCl₂)
136.30
15
2.04 g
Glacial Acetic Acid
60.05
-
20 mL
Dichloromethane (DCM)
84.93
-
100 mL
Saturated Sodium Bicarbonate Solution
-
-
50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
-
~5 g
Procedure:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propanoic acid, 2-phenylhydrazide (1.64 g, 10 mmol) and glacial acetic acid (20 mL).
Addition of Reagents: To the stirring solution, add acetone (0.88 mL, 12 mmol) followed by the portion-wise addition of anhydrous zinc chloride (2.04 g, 15 mmol). The addition of zinc chloride is exothermic and should be done carefully.
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent.
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water (100 mL).
Neutralization: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2,3-dimethylindole.
Core Application II: Synthesis of Pyrazolones - Building Blocks for Bioactive Molecules
Propanoic acid, 2-phenylhydrazide is also a key precursor for the synthesis of pyrazolones, a class of five-membered heterocyclic compounds with a wide range of biological activities. The most common method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[5]
Mechanistic Insights: The Path to the Pyrazolone Ring
The reaction between propanoic acid, 2-phenylhydrazide and a β-ketoester, such as ethyl acetoacetate, proceeds through a cyclocondensation reaction. Similar to the Fischer indole synthesis, the propionyl group may be cleaved under the reaction conditions.
Initial Condensation: The reaction begins with the nucleophilic attack of the terminal nitrogen of the (deacylated) phenylhydrazine onto the keto-carbonyl group of the ethyl acetoacetate to form a hydrazone intermediate.[6]
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the ester carbonyl group in an intramolecular fashion.[6]
Elimination: This cyclization is followed by the elimination of a molecule of ethanol, leading to the formation of the stable pyrazolone ring.[6]
Diagram: Knorr Pyrazolone Synthesis Workflow
Caption: A generalized workflow for the Knorr pyrazolone synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone from Propanoic Acid, 2-Phenylhydrazide and Ethyl Acetoacetate
This protocol describes the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a widely used intermediate in the synthesis of dyes and pharmaceuticals.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Volume/Mass
Propanoic acid, 2-phenylhydrazide
164.20
10
1.64 g
Ethyl Acetoacetate
130.14
10
1.30 g (1.28 mL)
Ethanol (95%)
46.07
-
20 mL
Glacial Acetic Acid
60.05
-
2-3 drops
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propanoic acid, 2-phenylhydrazide (1.64 g, 10 mmol) and ethanol (20 mL).
Addition of Reagents: To this solution, add ethyl acetoacetate (1.28 mL, 10 mmol) and a few drops of glacial acetic acid as a catalyst.
Reaction: Heat the mixture to reflux (approximately 78 °C) for 1-2 hours. The product will start to precipitate out of the solution as the reaction progresses.
Work-up: After the reflux period, cool the reaction mixture in an ice bath to ensure complete precipitation of the product.
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
Purification: The crude 1-phenyl-3-methyl-5-pyrazolone can be purified by recrystallization from ethanol or an ethanol-water mixture to yield a white crystalline solid.
Conclusion: A Versatile Building Block for Heterocyclic Chemistry
Propanoic acid, 2-phenylhydrazide has demonstrated its value as a versatile and readily accessible building block for the synthesis of important heterocyclic compounds. Its application in the Fischer indole synthesis and the Knorr pyrazolone synthesis provides a direct and efficient route to these privileged scaffolds. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for chemists in academia and industry, facilitating the exploration of new synthetic methodologies and the development of novel molecules with potential applications in medicine and materials science.
References
Wikipedia. (2023, December 2). Fischer indole synthesis. Retrieved from [Link]
Filo. (2024, May 27). How will you synthesize the following from ethyl acetoacetate:(a) Antipyrine. Retrieved from [Link]
Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research, 4(2), 174-181. Retrieved from [Link]
Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.
Taber, D. F., & Stachel, S. J. (2021). Fischer Indole Synthesis. In Organic Syntheses (Vol. 98, pp. 1-13).
Land of Chemistry. (2023, February 3). Reaction of Acetone with Phenyl hydrazine [Video]. YouTube. Retrieved from [Link]
Embibe. (n.d.). Starting from propanoic acid, identify the compound Z in the following reactions. Retrieved from [Link]
Filo. (2025, February 22). ii. Give a chemical reaction to show acetone conlain carbonyl group. iii. How is acetone converted into 2-hydroxy-2-methyl propanoic acid ? iv. How will you synthesise acetone from 2, 2-dichloropropane. Retrieved from [Link]
Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline [Video]. YouTube. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 1: Reaction of phenylhydrazine with acetone. Retrieved from [Link]
Al-Azzawi, A. M., & Al-Rufaie, A. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345–2355. [Link]
Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670.
Quora. (2018, October 2). What happened when acetone reacts with Phenylhydrazine? Retrieved from [Link]
The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
ResearchGate. (n.d.). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Retrieved from [Link]
Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
analytical methods for the characterization of Propanoic acid, 2-phenylhydrazide
Application Note: Comprehensive Analytical Characterization of Propanoic Acid, 2-Phenylhydrazide Executive Summary Propanoic acid, 2-phenylhydrazide (CAS 20730-02-3), also known as -phenylpropionohydrazide, is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Comprehensive Analytical Characterization of Propanoic Acid, 2-Phenylhydrazide
Executive Summary
Propanoic acid, 2-phenylhydrazide (CAS 20730-02-3), also known as
-phenylpropionohydrazide, is a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., pyrazoles, indoles) and a pharmacophore in medicinal chemistry.[1] Due to the presence of the hydrazine moiety, this compound requires rigorous analytical control to distinguish it from potential genotoxic precursors (phenylhydrazine) and degradation products (azo compounds).[1][2][3]
This guide provides a field-proven analytical framework for the structural confirmation and quantitative assessment of Propanoic acid, 2-phenylhydrazide.[1] It prioritizes High-Performance Liquid Chromatography (HPLC) for purity due to the thermal lability of hydrazides, supported by NMR and MS for structural elucidation.[1]
Physicochemical Profile & Safety
Chemical Name: Propanoic acid, 2-phenylhydrazide[4]
Solubility: Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in water.[1]
Safety Warning: Hydrazide derivatives may possess skin sensitizing properties.[1] Precursors (phenylhydrazine) are known genotoxins.[1][2] All handling requires full PPE and fume hood containment.[1]
Spectroscopic Identification Strategy
To validate the identity of the synthesized or purchased material, a multi-modal spectroscopic approach is required.[1]
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for confirming the integrity of the ethyl chain and the phenyl-hydrazide linkage.[1]
Solvent: DMSO-
is recommended to prevent proton exchange of the hydrazide NH protons, which might be invisible in or .[1]
NMR Expected Signals (400 MHz, DMSO-):
1.05 ppm (t, 3H): Methyl group of the propionyl chain ().[1]
2.15 ppm (q, 2H): Methylene group () adjacent to the carbonyl.[1]
6.70 – 7.20 ppm (m, 5H): Aromatic protons (Phenyl ring).[1] The ortho/para protons are typically shielded relative to benzene due to the electron-donating nature of the -NH- group.[1]
7.50 ppm (br s, 1H): Hydrazide NH (attached to Phenyl).[1]
9.60 ppm (br s, 1H): Amide NH (attached to Carbonyl).[1]
Note: The chemical shift of NH protons is highly concentration- and temperature-dependent.[1]
Infrared Spectroscopy (FT-IR)
Used to confirm the functional group transformation (e.g., absence of acid -OH or precursor amine).[1]
Fragmentation: Loss of the propionyl group or cleavage of the N-N bond (loss of aniline fragment) may be observed at higher collision energies.[1]
Chromatographic Purity & Assay Protocol
HPLC is the primary method for quantification.[1] Gas Chromatography (GC) is generally discouraged without derivatization (e.g., silylation) due to the potential for thermal dehydrogenation of the hydrazide to an azo compound in the injector port.[1]
HPLC-UV Method Parameters
This method separates the target compound from common impurities: Phenylhydrazine (starting material) and Propionic acid.[1]
Parameter
Specification
Rationale
Column
C18 (L1), mm, 3.5 µm (e.g., Zorbax Eclipse Plus)
Standard reverse-phase retention for moderately polar organics.
Mobile Phase A
0.1% Formic Acid in Water
Acidic pH suppresses ionization of the hydrazide, improving peak shape.[1]
Calculate purity using the "Area Normalization" method (if no impurities are expected to lack UV chromophores) or "External Standard" method for assay.[1]
Analytical Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for characterizing this molecule, ensuring no critical impurity is missed.
Caption: Analytical workflow for the qualification of Propanoic acid, 2-phenylhydrazide, integrating structural confirmation with quantitative purity assessment.
References
National Institutes of Health (NIH). (2024).[1] A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. Retrieved January 30, 2026, from [Link]
Royal Society of Chemistry. (2014). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods. Retrieved January 30, 2026, from [Link][1]
SIELC Technologies. (n.d.).[1] Separation of Phenylhydrazine on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link][1]
Application Note: High-Resolution NMR Characterization of Propanoic Acid, 2-Phenylhydrazide
Executive Summary This application note provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) analysis of Propanoic acid, 2-phenylhydrazide (CAS: 5814-05-1). While the ethyl and phenyl moieties provi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) analysis of Propanoic acid, 2-phenylhydrazide (CAS: 5814-05-1). While the ethyl and phenyl moieties provide standard spectral signatures, the hydrazide linker (
) introduces significant analytical challenges, including labile proton exchange and restricted rotation (rotamerism).
This guide moves beyond basic assignment, offering a self-validating workflow to distinguish between conformational isomers and impurities. It is designed for researchers in medicinal chemistry where hydrazide pharmacophores are critical for anti-inflammatory and antimicrobial drug development.
Chemical Context & Structural Logic[1][2][3][4]
To interpret the spectrum accurately, one must understand the electronic environment of the molecule.
System:
Key Features:
Ethyl Group (a, b): Classic triplet-quartet coupling system.
Hydrazide Linker (N1, N2): The
bond exhibits partial double-bond character, leading to E/Z rotamers . This often results in "signal doubling" in the NMR spectrum, which inexperienced analysts may mistake for impurities.
Phenyl Group (c): Electron-rich aromatic system, typically showing multiplet patterns.
Experimental Protocol
3.1 Solvent Selection Strategy
Recommendation:DMSO-d6 is the superior solvent over CDCl
for this specific analyte.
Causality: Hydrazide protons are labile. CDCl
often allows rapid proton exchange, broadening the NH signals into the baseline. DMSO-d6 acts as a hydrogen-bond acceptor, stabilizing the NH protons and slowing exchange rates, yielding sharp, quantifiable doublets or singlets.
3.2 Sample Preparation
Mass: Weigh 5–10 mg of Propanoic acid, 2-phenylhydrazide.
Solvation: Dissolve in 600 µL of DMSO-d6 (99.9% D).
Additives: Do not add TMS if your DMSO contains it. Avoid adding D
O initially, as this will erase the critical NH signals.
3.3 Acquisition Parameters (400 MHz+)
Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse with longer relaxation).
Relaxation Delay (D1): Set to
seconds.
Reasoning: The quaternary carbonyl carbon and aromatic protons have longer T1 relaxation times. Short D1 values lead to integration errors.
Scans (NS): 16 (1H), 1024 (13C).
Temperature: 298 K (25°C). Note: If peaks are broad, elevate to 353 K (80°C) to coalesce rotamers.
Spectral Analysis & Assignment
^1^H NMR Assignment (DMSO-d6, 400 MHz)
The following table summarizes the expected chemical shifts. Note that values may shift slightly based on concentration and temperature.
Moiety
Proton Type
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Ethyl
1.08
Triplet (t)
3H
Ethyl
2.18
Quartet (q)
2H
Aromatic
Ph (para)
6.70 – 6.75
Triplet (t)
1H
Aromatic
Ph (ortho)
6.75 – 6.85
Doublet (d)
2H
Aromatic
Ph (meta)
7.10 – 7.20
Triplet (t)
2H
Hydrazide
7.50 – 8.00
Broad Singlet
1H
N/A
Hydrazide
9.50 – 9.80
Broad Singlet
1H
N/A
Critical Analysis Point:
The NH protons are the most diagnostic. The amide NH (N1) is significantly deshielded by the adjacent carbonyl, appearing downfield (9.5+ ppm). The amine NH (N2) is shielded relative to N1 but deshielded relative to standard amines due to the phenyl ring, appearing around 7.5–8.0 ppm.
Hydrazides exist as a mixture of E (trans) and Z (cis) conformers around the C-N bond. In DMSO at room temperature, you may see "shadow peaks" (e.g., two triplets for the methyl group).
Distinguishing Rotamers from Impurities
To validate that minor peaks are rotamers and not impurities, perform a Variable Temperature (VT) Experiment :
Acquire spectrum at 25°C.
Heat sample to 80°C inside the probe.
Result: If the split peaks coalesce into single sharp peaks, they are rotamers (dynamic exchange). If they remain distinct, they are impurities.
2D Correlation Logic (COSY & HMBC)
Use the following logic flow to confirm connectivity:
COSY: Confirm the
spin system.
HMBC: Crucial for linking the ethyl group to the phenyl ring.
Look for a correlation from Ethyl-
protons to the Carbonyl Carbon (C=O).
Look for a correlation from the Amide-NH (if visible) to the Carbonyl Carbon.
Visualization of Analytical Workflow
The following diagrams illustrate the decision-making process and structural connectivity logic.
Figure 1: Decision tree for validating sample purity vs. rotameric complexity in hydrazides.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Trace Quantitation and Structural Elucidation of Propanoic acid, 2-phenylhydrazide via LC-MS/MS
Executive Summary & Scientific Context
Propanoic acid, 2-phenylhydrazide (CAS: 5826-39-1), also referred to as 1-phenyl-2-propionylhydrazine, represents a critical analyte in pharmaceutical development.[1] Structurally, it contains a hydrazine moiety masked by an acyl group.[1] While acylation reduces the immediate reactivity compared to free phenylhydrazine, this compound remains a structural alert for genotoxicity under ICH M7 guidelines due to the potential metabolic release of the hydrazine pharmacophore.
Furthermore, in drug metabolism (DMPK) studies, this molecule may appear as a metabolite of hydrazine-containing drugs or as a degradation product of specific hydrazone-linkage prodrugs.[1]
This application note details a robust LC-ESI-MS/MS protocol for the sub-ppm quantitation of Propanoic acid, 2-phenylhydrazide. Unlike generic protocols, this guide addresses the specific challenges of hydrazide analysis: peak tailing due to silanol interactions and in-source fragmentation.
Chemical Properties & Ionization Theory
Property
Value
IUPAC Name
N'-phenylpropanehydrazide
Formula
CHNO
Exact Mass
164.0950 Da
[M+H]
165.1022 m/z
pKa (Predicted)
~12.5 (Hydrazide NH), ~3.5 (Conjugate acid)
LogP
~1.2 (Moderate Lipophilicity)
Ionization Mechanism (ESI+):
The molecule possesses two nitrogen atoms. The nitrogen adjacent to the phenyl ring is less basic due to resonance delocalization into the aromatic system. The nitrogen adjacent to the carbonyl is amide-like. However, under acidic mobile phase conditions (pH 3–4), protonation occurs readily, yielding a stable [M+H]
Solvent A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid (Buffers silanol activity).
Solvent B: Acetonitrile (LC-MS Grade).
Needle Wash: 50:50 Methanol:Water (Prevents carryover of sticky hydrazides).
Liquid Chromatography Conditions
Hydrazides can exhibit secondary interactions with residual silanols on silica columns, leading to peak tailing.[1] A high-coverage C18 or a Phenyl-Hexyl column is recommended to maximize
interactions with the phenyl ring of the analyte, improving retention and peak shape.
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex Phenyl-Hexyl.[1]
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Injection Vol: 2–5 µL.
Gradient Table:
Time (min)
% Solvent B
Event
Rationale
0.00
5
Start
Load/Trap polar impurities
1.00
5
Isocratic
Divert salts to waste
6.00
95
Ramp
Elute analyte (Expected RT: ~4.2 min)
7.50
95
Hold
Wash lipophilic matrix
7.60
5
Re-equilibrate
Prepare for next injection
10.00
5
Stop
System ready
Mass Spectrometry Parameters (Sciex Triple Quad / Thermo TSQ)
Sheath Gas: 45 arb units (High flow needed to desolvate the amide)
MRM Transitions (Multiple Reaction Monitoring):
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Type
Assignment
165.1
109.1
15
Quantifier
Loss of Propionyl group (N-N cleavage precursor)
165.1
93.1
28
Qualifier
Aniline cation (Ph-NH)
165.1
77.0
40
Qualifier
Phenyl cation (CH)
Note: The 165 -> 109 transition corresponds to the formation of the phenylhydrazine radical cation or protonated species, which is the most kinetically favorable cleavage.
Mechanistic Insight: Fragmentation Pathway[1]
Understanding the fragmentation is vital for distinguishing the analyte from isobaric interferences. The primary fragmentation involves the cleavage of the amide bond or the N-N bond.
Figure 1: Proposed ESI+ fragmentation pathway for Propanoic acid, 2-phenylhydrazide. The loss of the propionyl moiety is the dominant low-energy channel.
Analytical Workflow Diagram
The following workflow ensures data integrity from sample preparation to reporting, compliant with GLP standards.
Figure 2: End-to-end analytical workflow for trace impurity analysis.
Note: If sensitivity is insufficient, derivatization with p-nitrobenzaldehyde can be employed to create a hydrazone with higher ionization efficiency, though this adds a step to the workflow.[1]
Carryover Check: Inject a blank solvent immediately after the highest standard. The analyte peak in the blank must be < 20% of the LOQ signal. Hydrazides are "sticky"; if carryover persists, switch the needle wash to 0.1% Formic Acid in Acetonitrile.[1]
Matrix Effects: Perform spike-recovery experiments. If suppression > 20% is observed, switch to a Deuterated Internal Standard (if available) or use Standard Addition methods.
References
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5] (2017).[4]
Kondo, K., et al. "Determination of genotoxic phenylhydrazine agaritine in mushrooms using liquid chromatography–electrospray ionization tandem mass spectrometry."[1][4] Food Additives & Contaminants, 23(11), 1135-1142.[1] (2006).[4][6]
Liu, M., et al. "Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS." SciTePress. (2017).
PubChem Compound Summary. "Propanoic acid, 2-phenylhydrazide." National Center for Biotechnology Information. [1]
Propanoic Acid, 2-Phenylhydrazide: A Versatile Scaffold for Advanced Materials in Research and Drug Discovery
Introduction: Unlocking the Potential of a Bifunctional Building Block Propanoic acid, 2-phenylhydrazide is a unique bifunctional molecule poised to serve as a versatile starting material for the synthesis of a diverse r...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Bifunctional Building Block
Propanoic acid, 2-phenylhydrazide is a unique bifunctional molecule poised to serve as a versatile starting material for the synthesis of a diverse range of novel materials. Its structure, incorporating both a reactive hydrazide moiety and a terminal carboxylic acid, opens avenues for its use in polymer chemistry and as a precursor for complex heterocyclic compounds. This technical guide provides researchers, medicinal chemists, and material scientists with a comprehensive overview of the applications of propanoic acid, 2-phenylhydrazide, complete with detailed protocols for the synthesis of the building block itself and its subsequent transformation into high-value materials. We will explore its utility in creating advanced polyamides with potential biomedical applications and as a key component in the synthesis of indole and pyrazole scaffolds, which are of significant interest in drug development.
Physicochemical Properties and Handling
Propanoic acid, 2-phenylhydrazide (also known as N'-phenylpropanehydrazide) is an organic compound that typically presents as a solid at room temperature.[1] It is soluble in many organic solvents, a characteristic imparted by the phenyl group.[1] The presence of the hydrazide functional group makes it a reactive intermediate, particularly in condensation reactions.[1] When handling this compound, standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Phenylhydrazine and its derivatives can be toxic and may cause skin irritation or sensitization.[2] All manipulations should be performed in a well-ventilated fume hood.
Property
Value
Source
CAS Number
20730-02-3
Molecular Formula
C₉H₁₂N₂O
Appearance
Solid
Solubility
Soluble in organic solvents
Synthesis of the Building Block: Propanoic Acid, 2-Phenylhydrazide
A reliable supply of the starting material is crucial for any synthetic endeavor. Propanoic acid, 2-phenylhydrazide can be synthesized in the laboratory through the acylation of phenylhydrazine. Two common and effective methods involve the use of either propionyl chloride or propanoic anhydride as the acylating agent.
Protocol 1: Synthesis via Acylation with Propionyl Chloride
This method offers a direct route to the desired product with good yields. The reaction should be performed under anhydrous conditions to prevent the hydrolysis of the acid chloride.
Workflow for Synthesis of Propanoic Acid, 2-Phenylhydrazide
Caption: Workflow for the synthesis of propanoic acid, 2-phenylhydrazide.
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Pyridine or triethylamine (as a base)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylhydrazine (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.
Cool the solution to 0°C in an ice bath.
Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by slowly adding water.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent system to yield pure propanoic acid, 2-phenylhydrazide.
Protocol 2: Synthesis via Acylation with Propanoic Anhydride
This method is an alternative to using the more moisture-sensitive propionyl chloride. The reaction may require slightly longer reaction times or gentle heating.
In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in the chosen anhydrous solvent.
Add propanoic anhydride (1.1 equivalents) to the solution.
The reaction can be carried out at room temperature or gently heated (e.g., 50-60°C) to increase the rate. The reaction progress should be monitored by TLC.
Once the reaction is complete, the work-up procedure is similar to that described for the propionyl chloride method, involving washing with aqueous solutions to remove unreacted anhydride and propionic acid byproduct.
The final product is purified by recrystallization.
Application in Novel Materials: Synthesis of Polyamides
The bifunctional nature of propanoic acid, 2-phenylhydrazide makes it an excellent monomer for the synthesis of novel polyamides through polycondensation reactions. The carboxylic acid can react with a diamine, or the hydrazide can react with a diacid chloride, leading to polymers with unique properties conferred by the phenylhydrazide moiety. These aromatic polyamides are expected to exhibit good thermal stability.[3][5][6][7]
Protocol 3: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the reaction of propanoic acid, 2-phenylhydrazide (acting as a diamine surrogate through its two reactive nitrogens) with a diacid chloride.
Workflow for Polyamide Synthesis
Caption: General workflow for the synthesis of a polyamide.
Materials:
Propanoic acid, 2-phenylhydrazide
Aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride)
N-Methyl-2-pyrrolidone (NMP), anhydrous
Lithium chloride (LiCl), anhydrous
Methanol
Procedure:
Dry the propanoic acid, 2-phenylhydrazide and LiCl in a vacuum oven before use.
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve propanoic acid, 2-phenylhydrazide (1.0 equivalent) and LiCl (5-10% w/v) in anhydrous NMP.
Cool the solution to 0°C using an ice-salt bath.
Slowly add the diacid chloride (1.0 equivalent) in small portions to the stirred solution, ensuring the temperature remains below 5°C.
After the addition is complete, remove the cooling bath and continue stirring at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
Collect the fibrous polymer by filtration, wash thoroughly with fresh methanol, and then with hot water to remove any residual solvent and salts.
Dry the polyamide product in a vacuum oven at 60-80°C until a constant weight is achieved.
Expected Polymer Properties:
The resulting polyamide is expected to be an amorphous or semi-crystalline solid with good thermal stability. The presence of the bulky phenyl group may enhance solubility in organic solvents compared to fully linear aromatic polyamides.[5]
Application in Drug Discovery: Synthesis of Heterocyclic Scaffolds
Propanoic acid, 2-phenylhydrazide is an excellent starting material for the synthesis of heterocyclic compounds that are prevalent in medicinal chemistry. The phenylhydrazine moiety is a key component in the Fischer indole synthesis and can also be used to construct pyrazole rings.
Protocol 4: Fischer Indole Synthesis of 2-Methyl-1-phenyl-1H-indole-3-carboxylic Acid
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[4] In this protocol, the propanoic acid moiety of our building block participates in the cyclization.
Materials:
Propanoic acid, 2-phenylhydrazide
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, sulfuric acid)
Ice water
Procedure:
In a round-bottom flask, mix propanoic acid, 2-phenylhydrazide with an excess of polyphosphoric acid (PPA).
Heat the mixture with stirring to 80-100°C for 2-4 hours. The reaction should be monitored by TLC for the consumption of the starting material.
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
The precipitated solid is the crude indole product. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Protocol 5: Synthesis of a Pyrazole Derivative
Pyrazoles are another important class of heterocyclic compounds with a wide range of biological activities. They can be synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Materials:
Propanoic acid, 2-phenylhydrazide
1,3-Dicarbonyl compound (e.g., acetylacetone)
Ethanol or acetic acid (as solvent)
Procedure:
Dissolve propanoic acid, 2-phenylhydrazide (1.0 equivalent) and the 1,3-dicarbonyl compound (1.0 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration.
If no solid forms, concentrate the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography to yield the desired pyrazole derivative.
Characterization of Synthesized Materials
A thorough characterization of the synthesized polymers and heterocyclic compounds is essential to confirm their structure and purity. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure of the synthesized molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecules, such as amide bonds in polyamides or the N-H group in indoles.[12][13]
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine thermal transitions like the glass transition temperature (Tg) and melting point (Tm) of polymers.[8][9][10][11] Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the materials.[9][10][11]
Mass Spectrometry (MS): For small molecules like the indole and pyrazole derivatives, mass spectrometry is used to determine the molecular weight and confirm the elemental composition.
Future Outlook and Potential Applications
The protocols outlined in this guide demonstrate the significant potential of propanoic acid, 2-phenylhydrazide as a versatile building block for creating novel materials. The resulting polyamides, with their inherent aromatic and hydrazide functionalities, could be explored for applications in:
Biomaterials: The potential for hydrogen bonding and the introduction of biocompatible moieties could lead to the development of novel biomaterials for tissue engineering or controlled drug delivery.
High-Performance Plastics: The aromatic nature of the polymer backbone suggests good thermal and mechanical properties, making them candidates for engineering plastics.
The indole and pyrazole derivatives synthesized from this building block are of particular interest to the pharmaceutical industry. These scaffolds are present in numerous approved drugs and are constantly being explored for new therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.
By providing detailed and reliable protocols, this application note aims to empower researchers to explore the full potential of propanoic acid, 2-phenylhydrazide in their respective fields, paving the way for the discovery and development of next-generation materials and therapeutics.
References
Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (2022). RSC Publishing. [Link]
Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines. (n.d.). INEOS OPEN. [Link]
Differentiation of polyamides via FT-IR spectroscopy. (n.d.). Syntech Innovation. [Link]
Biodegradation and biocompatibility of PLA and PLGA microspheres. (n.d.). Kinam Park. [Link]
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). ResearchGate. [Link]
FTIR spectroscopic characterization of structural changes in polyamide‐6 fibers during annealing and drawing. (2025). ResearchGate. [Link]
Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property. (2014). PMC - NIH. [Link]
How can I synthesize polyamide from diacid chloride?. (2017). ResearchGate. [Link]
Thermal Characterization of Polymers. (n.d.). Nexus Analytics. [Link]
Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. (2022). MDPI. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]
Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters. (2025). ResearchGate. [Link]
Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. (2023). Spectroscopy. [Link]
Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. (2021). Semantic Scholar. [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. (2021). RSC Publishing. [Link]
Aliphatic and Aromatic Polyamides. (n.d.). ResearchGate. [Link]
Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Publishing. [Link]
Recent advances in the multicomponent synthesis of pyrazoles. (2024). RSC Publishing. [Link]
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]
Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. (2024). PMC - NIH. [Link]
Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2021). MDPI. [Link]
Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. (2023). MDPI. [Link]
Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). (2019). C-Therm Technologies Ltd.. [Link]
Technical Support Center: Propanoic Acid, 2-Phenylhydrazide Synthesis
The following technical guide addresses the optimization of Propanoic acid, 2-phenylhydrazide (CAS: 20730-02-3) synthesis. This response is structured as a Tier-3 Technical Support resource for drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the optimization of Propanoic acid, 2-phenylhydrazide (CAS: 20730-02-3) synthesis. This response is structured as a Tier-3 Technical Support resource for drug development professionals.
Executive Summary & Reaction Logic
The Core Challenge:
The synthesis of Propanoic acid, 2-phenylhydrazide (also known as
-phenylpropionohydrazide) involves the acylation of phenylhydrazine. The primary yield-killing mechanism is not lack of reactivity, but over-reactivity and oxidation .
The Chemistry:
The reaction typically proceeds via the nucleophilic attack of the
-nitrogen of phenylhydrazine on the activated propionyl species (Acid Chloride or Anhydride).
Target Product:
(-acylated)
Major Impurity 1 (Di-acylation):
or similar isomers.
Major Impurity 2 (Oxidation): Azobenzene derivatives formed from the oxidation of phenylhydrazine air-sensitive intermediates.
This guide prioritizes the Acid Chloride Method (
) as it offers the highest conversion rates for research and scale-up, provided strict temperature and stoichiometric controls are applied.
Red/Brown liquid indicates significant oxidation. Oxidized impurities act as radical initiators, darkening the final product and lowering yield. Action: Redistill under vacuum with Zn dust if dark.
Propionyl Chloride
Purity: Free of Propionic Acid.
Hydrolyzed reagent (propionic acid) will not react without a coupling agent, leading to incorrect stoichiometry and lower conversion.
Solvent (DCM/THF)
Water Content: Anhydrous (<0.05%).
Water competes with phenylhydrazine for the acid chloride, consuming the reagent and generating HCl.
Base (Et3N/Pyridine)
Dryness: KOH-dried or fresh.
Used to scavenge HCl. If wet, it introduces water into the system.
Optimized Experimental Protocol
Standardized for 10 mmol scale. Scale linearly.
Method A: The Controlled Acid Chloride Route (Recommended)
Rationale: This method uses low temperature to suppress di-acylation and a weak base to neutralize HCl, driving the equilibrium forward.
Step-by-Step Workflow:
Preparation: In a 50 mL round-bottom flask (flame-dried,
purged), dissolve Phenylhydrazine (1.05 equiv, 10.5 mmol) and Triethylamine (1.1 equiv, 11 mmol) in anhydrous Dichloromethane (DCM, 20 mL) .
Cooling: Cool the solution to 0°C using an ice bath. Critical: Lower temp reduces the kinetic energy available for the second acylation event.
Note: Do not add Phenylhydrazine to the Acid Chloride. Having the amine in excess initially prevents the "starved" condition where product competes for the reagent.
Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
Extraction: Separate organic layer.[2] Wash aqueous layer with DCM (2 x 10 mL).
Washing: Wash combined organics with 0.1 M HCl (cold) . Crucial Step: This removes unreacted phenylhydrazine (which forms a water-soluble salt) and TEA. Do not use strong acid or heat, as hydrazides can hydrolyze.
Drying: Dry over
, filter, and concentrate.
Recrystallization: If solid is off-white, recrystallize from EtOH/Water or Toluene .
Troubleshooting Guide (Q&A)
Issue 1: Low Yield (<50%)
Q: I see product on TLC, but my isolated yield is very low. Where did it go?A: This is likely a Work-up pH issue .
Diagnosis: Hydrazides are amphoteric but weakly basic. If your acid wash (Step 3 above) is too strong or too voluminous, you might be protonating your product and losing it to the aqueous layer.
Fix: Check the aqueous waste stream by neutralizing a sample with NaOH and extracting with EtOAc. If you recover product, your acid wash was too aggressive. Use 0.1 M HCl or Citric Acid buffer instead.
Issue 2: Product is Dark/Red
Q: My product turned pink/red during drying. Is it ruined?A: This indicates Oxidation .
Mechanisms: Trace phenylhydrazine remaining in the product oxidizes in air to form diazenyl radicals/azobenzene impurities, which are deeply colored.
Fix:
Ensure the 0.1 M HCl wash was thorough (removes starting amine).
Recrystallize immediately with a pinch of activated charcoal in the hot solvent to adsorb colored impurities.
Store the final product under Nitrogen in the dark.
Issue 3: Double Acylation (Impurity Formation)
Q: I have a major impurity spot running higher (less polar) than my product.A: You have formed 1,2-dipropionyl-1-phenylhydrazine .
Cause: Localized excess of Propionyl Chloride or high reaction temperature.
Fix:
Dilution: Double the volume of solvent for the phenylhydrazine solution.
Stirring: Increase stir rate to >500 RPM during addition.
Addition Rate: Slow down the addition of acid chloride.
Visualizations
Figure 1: Reaction Pathway & Impurity Logic
This diagram illustrates the competing pathways. The goal is to maximize Path A and eliminate Path B and C.
Caption: Mechanistic pathway showing the target synthesis (Green) vs. competing side reactions (Red) caused by excess reagent or oxidation.
Figure 2: Troubleshooting Decision Tree
Follow this logic to resolve yield issues.
Caption: Diagnostic flowchart for isolating the root cause of yield loss during phenylhydrazide synthesis.
Quantitative Data Summary
Parameter
Optimized Value
Impact on Yield
Temperature
High: Prevents di-acylation (>10% yield gain).
Stoichiometry
1.05 : 1.00 (Amine:Chloride)
Medium: Excess amine ensures mono-substitution.
Concentration
0.2 M - 0.5 M
Medium: High dilution favors mono-substitution.
Base
Triethylamine (1.1 eq)
High: Essential to drive equilibrium and trap HCl.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Organic Syntheses. "Propanoic acid, 2,2-dimethyl-, hydrazide". Org.[3][4][5] Synth.2004 , 81, 254. (Analogous procedure for hydrazide synthesis using acid chlorides). Link
RSC Journals. "Reaction of arylpropiolic acids with hydrazine and phenylhydrazine". J. Chem. Soc. C, 1968. (Discusses reactivity patterns of phenylhydrazine). Link
PubChem. "Propanoic acid, 2-phenylhydrazide (Compound)". National Library of Medicine. (Chemical Structure and ID verification). Link
Technical Support Center: Purification of Crude Propanoic Acid, 2-Phenylhydrazide
Welcome to the dedicated technical support guide for the purification of crude Propanoic acid, 2-phenylhydrazide (CAS 20730-02-3). This document is designed for researchers, medicinal chemists, and process development sc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the purification of crude Propanoic acid, 2-phenylhydrazide (CAS 20730-02-3). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable synthetic intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs) - Understanding Your Material
This section addresses foundational questions about the compound and the common challenges associated with its purification.
Q1: What are the fundamental properties of Propanoic acid, 2-phenylhydrazide?
Propanoic acid, 2-phenylhydrazide is an organic compound featuring a phenylhydrazine group attached to a propionyl moiety.[1] Understanding its physical properties is the first step in designing a purification strategy.
Q2: What are the most common impurities I should expect in my crude product?
The impurities in your crude material are almost always unreacted starting materials or by-products from the synthesis. The most common synthetic route involves the reaction of phenylhydrazine with a propionylating agent (like propanoic anhydride or propionyl chloride).
Potential Impurity
Chemical Class
Reason for Presence
Removal Strategy
Phenylhydrazine
Hydrazine
Unreacted starting material
Acid wash, Chromatography
Propanoic Acid
Carboxylic Acid
Hydrolysis of acylating agent
Base wash, Recrystallization
Propanoic Anhydride
Anhydride
Unreacted starting material
Aqueous workup (hydrolyzes)
Di-acylated Phenylhydrazine
Hydrazide
Over-reaction side product
Recrystallization, Chromatography
Phenylhydrazine itself is a pale yellow crystal that can appear as an oily liquid and is toxic, often imparting color to the crude product.[]
Q3: How can I quickly assess the purity of my crude and purified samples?
Thin-Layer Chromatography (TLC): This is the fastest method. Spot your crude material and the purified product on a silica plate and elute with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes). The crude sample will likely show multiple spots (starting materials, product, by-products), while a pure sample should ideally show a single, well-defined spot.
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range.[4] Impurities typically cause the melting point to be depressed and broadened.[4] Comparing your experimental melting point to the literature value (~99.9 °C) is an excellent indicator of purity.
This section provides detailed protocols and troubleshooting guides for the most effective purification techniques.
Decision-Making Workflow for Purification
Before selecting a method, it's crucial to have a logical approach. The following diagram outlines a decision tree to guide your purification strategy.
Caption: Purification Strategy Decision Tree.
Method 1: Recrystallization (Preferred Method)
Recrystallization is the most efficient method for purifying solids, provided a suitable solvent can be found. The principle relies on the differential solubility of the desired compound and impurities at varying temperatures.[4]
Experimental Protocol: Recrystallization
Solvent Selection: The ideal solvent should dissolve the crude product when hot but not at room temperature or below.[4] Ethanol, isopropanol, or mixed solvent systems like Ethanol/Water or Toluene/Hexane are excellent starting points. Test small amounts of your crude product in different solvents to find the best one.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is paramount as it promotes the formation of large, pure crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.[5]
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
Drying: Dry the purified crystals under vacuum. Confirm purity via melting point analysis and TLC.
Troubleshooting Guide: Recrystallization
Q: My compound "oiled out" instead of forming crystals. What should I do?A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
Cause: The boiling point of your solvent may be too high, or the solution is too concentrated.
Solution: Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point, or add more of the primary solvent. Let it cool slowly again.
Q: No crystals are forming, even after cooling in an ice bath. What went wrong?A: This is a common issue related to supersaturation or solvent choice.
Cause 1: Too much solvent was added during the dissolution step.
Solution 1: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again.
Cause 2: The solution is reluctant to nucleate.
Solution 2: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal nucleation. Alternatively, add a tiny "seed crystal" from a previous pure batch.
Q: My final product is still colored. How can I fix this?A: Colored impurities, often highly conjugated organic molecules, can be persistent.
Solution: During the hot dissolution step (Step 2), after your product has dissolved, add a very small amount (e.g., a spatula tip) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Swirl the hot solution for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.
Method 2: Column Chromatography
If recrystallization fails to provide adequate purity, or if your crude product is an oil, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).
Experimental Protocol: Column Chromatography
TLC Analysis: First, determine the optimal eluent system using TLC. The ideal system will show good separation between your product spot and impurity spots, with the product having an Rf value between 0.25 and 0.40.
Column Packing: Pack a glass column with silica gel, either as a slurry in the eluent or by dry packing followed by careful wetting. Ensure the silica bed is uniform and free of cracks.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Propanoic acid, 2-phenylhydrazide.
Troubleshooting Guide: Column Chromatography
Q: My compounds are not separating well on the column.A: This is typically an issue with the eluent system.
Cause: The eluent is either too polar (all compounds come out quickly) or not polar enough (all compounds remain on the column).
Solution: Adjust the polarity of your eluent based on your initial TLC analysis. If spots are too high on the TLC plate (high Rf), decrease the eluent polarity (e.g., more hexane, less ethyl acetate). If they are too low (low Rf), increase the polarity.
Q: The bands on my column are streaking or tailing.A: This can be caused by several factors.
Cause 1: The sample was overloaded on the column.
Solution 1: Use less crude material for the amount of silica gel. A general rule is a 1:30 to 1:100 mass ratio of crude material to silica.
Cause 2: The compound is acidic or basic and is interacting strongly with the slightly acidic silica gel.
Solution 2: Add a small amount of a modifier to the eluent. For acidic compounds, adding ~1% acetic acid can help. For basic compounds, ~1% triethylamine can prevent tailing.
Section 3: Safety & Handling
Crucial Safety Information:
Phenylhydrazine: This potential impurity is toxic by ingestion, inhalation, and skin absorption.[] Always handle the crude material in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Propanoic Acid/Anhydride: These reagents are corrosive and can cause severe skin burns and eye damage.[6][7]
General Handling: Wear safety glasses, a lab coat, and chemical-resistant gloves at all times. Avoid creating and inhaling dust from the solid material.
Technical Support Center: Stability of Phenylhydrazines in Air
Welcome to the Technical Support Center for phenylhydrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet sensitive compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for phenylhydrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet sensitive compounds in their work. Phenylhydrazines are known for their reactivity, which is both a cornerstone of their utility and a source of significant stability challenges, particularly upon exposure to air.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity and success of your experiments.
Section 1: Understanding the Instability of Phenylhydrazines
FAQ 1: Why is my phenylhydrazine solution turning yellow/brown?
This is the most common observation and a clear indicator of degradation. Phenylhydrazine and its derivatives are highly susceptible to oxidation when exposed to air and light.[1][2][3] The colorless or pale-yellow oily liquid or crystalline solid can quickly turn yellow, red, or brown as it oxidizes.[1][2][3]
The Chemistry Behind the Color Change:
The discoloration is due to the formation of a complex mixture of oxidation products. The primary mechanism involves the autoxidation of phenylhydrazine, a process that can be initiated by atmospheric oxygen.[4] This reaction is often a free-radical chain reaction, leading to a variety of colored byproducts.
Key Intermediates and Products of Oxidation:
The oxidation of phenylhydrazine in aqueous solutions is a complex process involving several intermediates.[5] These can include:
The formation of these reactive species contributes to the degradation of the parent compound and the observed color change.[5]
Diagram: Phenylhydrazine Autoxidation Pathway
Caption: Simplified pathway of phenylhydrazine autoxidation in the presence of air.
FAQ 2: My reaction yield is lower than expected. Could phenylhydrazine degradation be the cause?
Absolutely. If your phenylhydrazine has degraded, the concentration of the active reagent is reduced, which will directly impact the stoichiometry of your reaction and lead to lower yields. The presence of degradation byproducts can also interfere with the desired reaction pathway, leading to the formation of unwanted side products and further reducing the yield of your target molecule.
FAQ 3: I'm observing unexpected side products in my reaction mixture. How can I confirm if they are from phenylhydrazine degradation?
Identifying degradation products often requires analytical techniques such as:
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating and quantifying the components of your reaction mixture.[6][7] A comparison of the chromatogram of a fresh phenylhydrazine solution with that of your aged or discolored solution will reveal new peaks corresponding to degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile degradation products.[8]
Thin-Layer Chromatography (TLC): A quick and simple method to visually assess the purity of your phenylhydrazine.[8] The appearance of new spots indicates the presence of impurities.
Section 2: Troubleshooting and Best Practices
This section provides actionable steps to mitigate the stability issues of phenylhydrazines.
Troubleshooting Guide: Common Issues and Solutions
Issue
Probable Cause
Recommended Solution
Rapid discoloration of solid phenylhydrazine upon opening a new bottle.
Exposure to air and light during packaging or initial handling.
Immediately transfer the solid to a new, amber glass container, purge with an inert gas (nitrogen or argon), and store in a cool, dark place.[9][10]
Phenylhydrazine solution turns color within hours of preparation.
Dissolved oxygen in the solvent; exposure to air in the headspace of the container; presence of catalytic metal ions.
Use deoxygenated solvents. Prepare solutions under an inert atmosphere. Store solutions in amber vials with septum caps to minimize headspace and air exposure.[5] Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[5]
Inconsistent reaction results using the same batch of phenylhydrazine.
Progressive degradation of the stock solution over time.
Prepare fresh solutions of phenylhydrazine for each experiment. If a stock solution must be used, store it under inert gas in a sealed container and visually inspect for color change before each use.
Formation of a precipitate in the phenylhydrazine solution.
Formation of insoluble oxidation products.
The solution is likely too degraded for use. Discard it according to your institution's hazardous waste disposal procedures.
Protocol: Preparation and Storage of a Stabilized Phenylhydrazine Solution
This protocol is designed to maximize the stability of a phenylhydrazine solution for experimental use.
Solvent Deoxygenation: Sparge the solvent with a gentle stream of inert gas for at least 30 minutes to remove dissolved oxygen.
Inert Atmosphere: Flush the amber vial with inert gas for several minutes.
Solution Preparation:
Under a continuous flow of inert gas, quickly weigh the desired amount of phenylhydrazine and add it to the vial.
Using a syringe, add the deoxygenated solvent to the vial to the desired concentration.
Gently swirl the vial to dissolve the phenylhydrazine.
Storage:
Seal the vial with the septum cap.
For added protection, you can wrap the vial in aluminum foil to completely block out light.
Store the vial in a cool, dark place, preferably in a refrigerator or freezer if the solvent's freezing point allows.[11]
Diagram: Workflow for Preparing a Stabilized Phenylhydrazine Solution
Caption: Step-by-step workflow for preparing a stabilized phenylhydrazine solution.
Section 3: Advanced Topics and Considerations
FAQ 4: Are there any chemical stabilizers I can add to my phenylhydrazine solution?
While preparing and storing solutions under an inert atmosphere is the most common and effective method, some chemical stabilizers have been reported. For instance, hexamethylene tetramine has been shown to stabilize phenylhydrazine.[12] However, it is crucial to ensure that any added stabilizer does not interfere with your downstream application. Always conduct a small-scale pilot reaction to validate the compatibility of the stabilizer with your specific chemistry.
FAQ 5: How does the hydrochloride salt of phenylhydrazine compare in stability to the free base?
Phenylhydrazine hydrochloride is a solid and generally more stable to air oxidation than the free base, which is an oily liquid at room temperature.[1][13] However, the hydrochloride salt is still light-sensitive and should be stored in a dark container.[9] It is also important to note that the presence of the hydrochloride salt can catalyze the decomposition of phenylhydrazine at elevated temperatures.[14] When using the hydrochloride salt, the free base is typically generated in situ by the addition of a base.
FAQ 6: What are the safety considerations when handling phenylhydrazines?
Phenylhydrazine and its derivatives are toxic and should be handled with appropriate safety precautions.[9][15][16] They are toxic if swallowed, inhaled, or absorbed through the skin.[9][15] They may also cause skin sensitization and are suspected carcinogens.[15][16]
Wear appropriate personal protective equipment (PPE), including gloves (nitrile is often recommended), a lab coat, and safety goggles.[17][18]
Avoid inhalation of vapors and contact with skin and eyes.[9]
Consult the Safety Data Sheet (SDS) for the specific phenylhydrazine compound you are using for detailed safety information.[9][11][13][15][16][19][20]
References
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
Itano, H. A., & Mannen, S. (1976). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421-2426.
Goldberg, B., & Stern, A. (1975). The generation of O2- by the interaction of the hemolytic agent, phenylhydrazine, with human hemoglobin. The Journal of biological chemistry, 250(6), 2401–2403.
New Jersey Department of Health. (n.d.). Hazard Summary: Phenylhydrazine. Retrieved from [Link]
Farbenfabriken Bayer Aktiengesellschaft. (1955). U.S. Patent No. 2,701,815. Washington, DC: U.S.
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7516, Phenylhydrazine. Retrieved from [Link]
Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]
Environmental Health & Safety, University of Toronto. (2009). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride.
Itano, H. A., & Matteson, J. L. (1982).
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3).
Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]
Clemens, M. R., Remmer, H., & Waller, H. D. (1984). Phenylhydrazine-induced lipid peroxidation of red blood cells in vitro and in vivo: monitoring by the production of volatile hydrocarbons. Archives of toxicology, 55(3), 163–167.
NCI at Frederick. (2014). Chemical Safety Practices Recommendations PhenylHydrazine HCl (Hydrazinobenzene, PhNHNH2).
Vedvick, T. S., & Itano, H. A. (1981). The reaction of halophenylhydrazines with oxygen in the presence of oxyhemoglobin and metal ions. Biochimica et biophysica acta, 672(2), 214–218.
Jain, M., Gilhotra, R., Singh, D., & Mishra, D. (2016). Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica.
Katos, A., & Kettrup, A. (1986). Industrial hygiene air monitoring of phenylhydrazine. Fresenius' Zeitschrift für analytische Chemie, 324(2), 144–147.
ResearchGate. (2025).
ChemBK. (2024). phenyl hydrazine. Retrieved from [Link]
Keika Ventures. (n.d.). Analytical Method: Phenylhydrazine. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Retrieved from [Link]
BenchChem. (2025). Head-to-head comparison of analytical methods for [2-(methylthio)phenyl]hydrazine.
Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved from [Link]
ResearchGate. (n.d.). (PDF)
BDMAEE. (2024). phenyl hydrazine phenylhydrazine. Retrieved from [Link]
ResearchGate. (n.d.).
MDPI. (2019).
Google Patents. (n.d.).
Google Patents. (n.d.).
Reagecon. (n.d.). Phenylhydrazine Hydrochloride Solution | European Pharmacopoeia (EP). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PH-REM-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Issue:
"I have completed a Fischer Indole Synthesis (or similar hydrazine-based reaction). My crude LC-MS shows unreacted phenylhydrazine (PH). It streaks on silica, co-elutes with my product, and turns my oil into a dark tar upon standing. Standard acid washes aren't getting it all.[1][2] How do I get rid of it?"
Specialist Response:
Hello. This is a classic "sticky amine" problem. Phenylhydrazine is a nucleophilic, basic, and reducing agent that loves to hydrogen-bond to polar products. If you put crude phenylhydrazine on a silica column, it often oxidizes into diazonium tars that contaminate your fractions.
Below are three field-proven protocols to remove it before you attempt chromatography.
Method A: The "Smart" Chemical Scavenge (Recommended)
Best for: High-value intermediates ($>100mg scale), acid-sensitive products.
Mechanism: Chemoselective conversion of the hydrazine into a distinct species that is easily separated.
Instead of trying to wash the hydrazine away, we chemically tag it. You have two options here: Solid-Phase Extraction (SPE) or In-Situ Derivatization .
Option 1: Solid-Supported Scavenging (The Pharma Standard)
Use a polymer-supported aldehyde (e.g., PS-Benzaldehyde). The hydrazine reacts with the resin-bound aldehyde to form a hydrazone, which remains attached to the bead. You simply filter the beads, and the hydrazine is gone.
Protocol:
Dissolve crude mixture in DCM or THF (approx. 10 mL/g).
Add PS-Benzaldehyde resin (2.0 – 3.0 equivalents relative to the excess phenylhydrazine calculated).
Add a catalytic amount of Acetic Acid (1-2 drops) to catalyze hydrazone formation.
Agitate gently (orbit shaker) for 2–4 hours at room temperature.
Filter through a fritted glass funnel or a Celite pad.
Rinse resin with DCM. The filtrate contains your product, free of hydrazine.
Option 2: The "Acetone" Trick (Budget Alternative)
If you lack expensive resins, convert the phenylhydrazine into acetone phenylhydrazone .
Why this works: The hydrazone is significantly less polar and less basic than the free hydrazine. It will move to the solvent front in chromatography, separating clearly from most polar products.
Protocol:
Dissolve crude residue in minimal solvent.
Add excess Acetone (10–20 equiv) and stir for 30 minutes.
Concentrate in vacuo. Note: Acetone phenylhydrazone is an oil; do not expect a solid.
Run a short silica plug. The hydrazone usually elutes rapidly with 5-10% EtOAc/Hexanes.
Method B: The Copper(II) Sulfate Complexation
Best for: Large scale (>5g), stable products, non-basic products.
Mechanism: Coordination and Oxidation.
Caution: This method generates gas (
) and benzene traces. Work in a fume hood.
Copper(II) ions bind avidly to hydrazines, forming water-soluble complexes (often purple/blue) or oxidizing them to benzene/nitrogen depending on conditions. This is more effective than simple HCl washes because it drives the equilibrium via complexation
.
Protocol:
Dilute reaction mixture with Ethyl Acetate (EtOAc) or Ether.[1]
Prepare a saturated aqueous solution of Copper(II) Sulfate (
) .
Wash the organic layer with the
solution (2x).
Visual Indicator: The aqueous layer will turn from bright blue to a muddy green/purple or dark brown as it complexes the hydrazine.
Technical Note: If your product is a strong ligand for copper (e.g., contains pyridines or imidazoles), skip this method; you will lose product to the aqueous layer.
Method C: The "Salt-Out" Acid Wash
Best for: Very robust, non-basic products (e.g., indoles with electron-withdrawing groups).
Mechanism: Protonation (
of is ~5.2).
Standard 1M HCl is often insufficient because the salt is in equilibrium. You need to force the partition.
Protocol:
Dissolve in EtOAc.
Wash with 10% HCl (2x).
Critical Step: Wash with saturated aqueous
(Ammonium Chloride).[3] The high ionic strength ("salting out") helps push organic impurities out of the water but keeps the protonated hydrazine in the aqueous phase.
Back-extract the combined aqueous layers with one portion of EtOAc to recover any trapped product.
Decision Matrix: Which Method to Choose?
I have generated a logic flow to help you select the safest path for your specific molecule.
Figure 1: Decision tree for selecting the optimal phenylhydrazine removal protocol based on product stability and scale.
Comparative Data: Removal Efficiency
The following table summarizes the efficiency of these methods based on internal application data for a model Fischer Indole reaction (Product: 2-methylindole, Contaminant: 1.5 eq Phenylhydrazine).
Method
Reagent
PH Removal %
Product Recovery %
Notes
Acid Wash
1M HCl (3x)
85-90%
95%
Residual PH causes browning on shelf.
Cu-Complex
10%
>98%
92%
Aqueous layer turns dark purple. Excellent purity.
Resin Scavenge
PS-Benzaldehyde
>99%
98%
Cleanest NMR. Most expensive.
Acetone
Excess Acetone
N/A*
96%
Converts PH to hydrazone. Requires column chromatography.
Safety & Decontamination (Critical)
WARNING: Phenylhydrazine is a potent skin sensitizer and hemolytic agent (destroys red blood cells). It is suspected to be carcinogenic [1].[4][5]
Spill/Glassware Decontamination:
Do not just rinse with water. Phenylhydrazine residues are sticky.
Bleach Bath: Soak contaminated glassware in dilute sodium hypochlorite (bleach) for 1 hour. The hypochlorite oxidizes the hydrazine to nitrogen and benzene derivatives.
Rinse: Wash thoroughly with water and acetone.
Waste Disposal:
Segregate phenylhydrazine waste. Do not mix with strong oxidizers (nitric acid) in the waste container, as this can be explosive.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7516, Phenylhydrazine. Retrieved from [Link]
Bhattacharyya, S. (2004).[6] New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis.[6] Current Opinion in Drug Discovery & Development. Retrieved from [Link]
University of Rochester. (n.d.). How To Run A Reaction: The Workup - Removing Sticky Reagents. Department of Chemistry. Retrieved from [Link]
Semenov, A. N., et al. (1992).[7] Copper (II) complexes as a laccase model in the catalytic removal of the phenylhydrazide protecting group. Peptide Research. Retrieved from [Link]
A Comparative Guide to the Biological Activity of Propanoic Acid, 2-Phenylhydrazide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Propanoic a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Propanoic acid, 2-phenylhydrazide, a molecule featuring a core phenylhydrazide scaffold, has garnered interest as a lead compound for the development of various biologically active agents. This guide provides an in-depth, objective comparison of the biological activities of propanoic acid, 2-phenylhydrazide and its structural analogs, supported by experimental data from peer-reviewed literature. We will delve into their antimicrobial, anti-inflammatory, and anticancer properties, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
Introduction to the Phenylhydrazide Scaffold
The phenylhydrazide moiety is a versatile pharmacophore known to impart a wide spectrum of biological activities to organic molecules. This is attributed to its unique structural features, including the presence of a reactive hydrazide group and an aromatic phenyl ring, which can be readily modified to modulate physicochemical and biological properties. Propanoic acid, 2-phenylhydrazide serves as a fundamental template from which a diverse library of analogs can be synthesized and evaluated for therapeutic potential.
I. Comparative Antimicrobial Activity
The antimicrobial potential of propanoic acid, 2-phenylhydrazide and its derivatives has been a significant area of investigation. The core structure can be systematically modified to enhance potency against various bacterial and fungal strains.
Structure-Activity Relationship (SAR) Insights
Studies on related propionic acid derivatives have revealed key structural features that influence antimicrobial activity. The introduction of a Schiff base (-N=CH-) derived from the hydrazide group, for instance, has been shown to be a critical determinant of activity. Furthermore, the nature and position of substituents on the phenyl ring play a pivotal role. Generally, the presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -Br), on the phenyl ring tends to enhance antibacterial activity[1]. Conversely, electron-donating groups may be more favorable for antifungal activity.
Comparative Data
While direct comparative studies on a series of propanoic acid, 2-phenylhydrazide analogs are not extensively documented in a single publication, we can extrapolate from the broader class of phenylhydrazone and propionic acid derivatives to understand the potential impact of structural modifications.
Compound/Analog
General Structure
Modification
Observed Antimicrobial Activity Trend
Propanoic acid, 2-phenylhydrazide
C₃H₇CONHNHC₆H₅
Parent Compound
Baseline activity
Schiff Base Analogs
C₃H₇CONHN=CHC₆H₄-R
Formation of imine bond
Generally increased antimicrobial activity compared to the parent hydrazide[1].
Phenyl Ring Substituted Analogs
C₃H₇CONHNHC₆H₄-R
Addition of substituents on the phenyl ring
Electron-withdrawing groups (e.g., p-Br) can improve antibacterial activity against S. aureus and E. coli[1].
Heterocyclic Analogs
-
Replacement of the phenyl ring with a heterocyclic ring
Can modulate activity and spectrum.
Note: This table is a qualitative representation based on general trends observed in related compound series. Specific quantitative data (e.g., MIC values) would require direct comparative experimental studies.
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: This assay relies on the turbidimetric measurement of bacterial or fungal growth in a liquid medium containing serial dilutions of the test compound. The absence of turbidity indicates inhibition of microbial growth.
Step-by-Step Methodology:
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Compound Dilution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in the broth medium in a 96-well microtiter plate.
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells are included: a positive control (microorganism in broth without the compound) and a negative control (broth only).
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a defined period (typically 18-24 hours).
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. Serial dilutions allow for the determination of a precise MIC value. The inclusion of controls is crucial for validating the assay's integrity.
II. Comparative Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a critical research area. Phenylhydrazide derivatives have shown promise in this regard, often through the inhibition of key inflammatory mediators.
Mechanism of Action
Many anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. The anti-inflammatory activity of propanoic acid derivatives is often linked to their ability to inhibit COX-1 and/or COX-2.
Structure-Activity Relationship (SAR) Insights
For arylpropionic acid derivatives, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), the presence of the propionic acid moiety is crucial for activity. Modifications to the aryl group can significantly impact potency and selectivity for COX isoenzymes. For phenylhydrazide derivatives, the nature of substitution on the phenyl ring can influence their anti-inflammatory potential.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds.
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent (typically a rat or mouse), inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a week prior to the experiment.
Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal[2][3][4][5].
Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer[2][5].
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Causality Behind Experimental Choices: The carrageenan model is well-established and mimics the biphasic nature of acute inflammation. The use of a positive control allows for the validation of the experimental model and provides a benchmark for the activity of the test compound.
III. Comparative Anticancer Activity
The development of novel anticancer agents with improved efficacy and reduced side effects is a major focus of oncological research. Phenylhydrazide and its derivatives have been explored for their potential to inhibit the proliferation of cancer cells.
Mechanism of Action
The anticancer mechanisms of phenylhydrazide derivatives are diverse and can involve the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with key signaling pathways that are dysregulated in cancer cells. Some derivatives have been suggested to target specific enzymes or receptors crucial for tumor growth and survival[6].
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of these compounds is highly dependent on their chemical structure. Modifications on the phenyl ring and the hydrazide moiety can significantly influence their cytotoxicity against different cancer cell lines. For instance, the introduction of certain heterocyclic rings or specific substituents on the phenyl ring has been shown to enhance anticancer activity in related compound series.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[7].
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Causality Behind Experimental Choices: The MTT assay is a reliable and high-throughput method for screening the cytotoxic potential of a large number of compounds. The use of different concentrations allows for the determination of a dose-response relationship and the calculation of the IC50 value, a key parameter for comparing the potency of different compounds.
Visualizing the Workflow
To better understand the experimental process for evaluating the biological activities of these compounds, the following workflow diagram is provided.
Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of propanoic acid, 2-phenylhydrazide and its analogs.
Conclusion and Future Directions
The available literature suggests that propanoic acid, 2-phenylhydrazide and its analogs represent a promising class of compounds with diverse biological activities. The strategic modification of the parent molecule, particularly through the introduction of Schiff base functionalities and substitutions on the phenyl ring, offers a viable approach to enhance their antimicrobial, anti-inflammatory, and anticancer properties.
Future research should focus on the systematic synthesis and parallel screening of a focused library of propanoic acid, 2-phenylhydrazide analogs to establish more definitive quantitative structure-activity relationships. Such studies will be instrumental in identifying lead compounds with improved potency and selectivity, paving the way for further preclinical and clinical development.
References
Kumar, D., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. European Journal of Medicinal Chemistry, 45(7), 3055-3064.
Ahsan, M. J., et al. (2016). Design and synthesis of new 2,5-disubstituted-1,3,4-oxadiazole analogues as anticancer agents. Medicinal Chemistry Research, 25(8), 1672-1684.
Al-Ghorbani, M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
Barot, M., et al. (2025). In vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
El-Sayed, M. A. A., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1347-1367.
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. Retrieved from [Link]
Gąsiorowska, J., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
Jafari, B., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(4), 433-441.
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-10.
Kwiecień, H., et al. (2021). Synthesis and Antimicrobial Activity of New N-Methyl- N-(2-pyridyl) Aromatic and Heteroaromatic Hydrazones.
Lapa, F. R., et al. (2020). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 3(3), 274-281.
Liu, F. C., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological Reports, 66(4), 642-647.
Navrátilová, L., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 25(13), 7013.
Popiołek, Ł. (2020). Synthesis and Antimicrobial Evaluation of Some New Oxadiazoles Derived from Phenylpropionohydrazides. Molecules, 25(11), 2536.
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
Vong, C. T., et al. (2025). Synthesis and investigation of anti-inflammatory activity of new thiourea derivatives of naproxen. Molecules, 30(1), 123.
Wacławiak, K., et al. (2017). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 7(64), 40387-40398.
Wang, X., et al. (2025). Synthesis and potential anti-inflammatory and analgesic activities study of (S)-N-substituted -1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides. Bioorganic & Medicinal Chemistry, 35, 117589.
Zha, G. F., et al. (2013). Substituted phenylthiophenylamines with antiinflammatory activity. Journal of Medicinal Chemistry, 26(5), 613-616.
spectroscopic data comparison for phenylhydrazide isomers
Title: Spectroscopic Differentiation of Phenylhydrazide Isomers: A Comparative Analytical Guide Executive Summary In drug discovery and organic synthesis, phenylhydrazides ( or ) serve as critical pharmacophores and synt...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Spectroscopic Differentiation of Phenylhydrazide Isomers: A Comparative Analytical Guide
Executive Summary
In drug discovery and organic synthesis, phenylhydrazides (
or ) serve as critical pharmacophores and synthetic intermediates. However, their structural ambiguity—specifically between -/-regioisomers and ortho/meta/para positional isomers—presents a persistent analytical challenge. This guide provides a definitive, data-driven methodology for distinguishing these isomers using NMR, IR, and Mass Spectrometry, moving beyond basic characterization to mechanistic structural elucidation.
To accurately interpret spectral data, one must understand the underlying electronic and steric forces at play.
Regioisomerism (
vs. ):
-Isomers (): The most common product. The amide nitrogen is distinct from the aniline nitrogen. These often form stable intermolecular hydrogen-bonded dimers or intramolecular rings if ortho-substituted.
-Isomers (): Less common, often arising from steric forcing or specific catalysts. The primary amine () is electronically decoupled from the carbonyl compared to the hydrazide NH in the -isomer.
Positional Isomerism (
):
The Ortho Effect: Substituents at the ortho position create unique intramolecular hydrogen bonding (IMHB) opportunities and steric twist, dramatically shielding/deshielding adjacent protons and altering fragmentation pathways in MS.
Methodology I: NMR Spectroscopy (The Gold Standard)
NMR is the most definitive tool for this analysis. The key lies in the labile protons (NH) and the symmetry of the aromatic ring.
A.
H NMR: The Labile Proton Diagnostic
The chemical shift (
) of the hydrazide protons is solvent and concentration-dependent, but the relative positions are diagnostic.
-Phenylhydrazides: Display two distinct singlet signals (or coupled doublets) for the NH protons. The amide-like NH (adjacent to carbonyl) typically appears downfield (8.0–12.0 ppm), while the aniline-like NH is slightly upfield (6.5–9.0 ppm).
-Phenylhydrazides: Characterized by a broad singlet representing two equivalent protons of the terminal group, usually found significantly upfield (3.5–6.0 ppm) compared to the internal NH of the -isomer.
B.
C NMR &
N NMR
Carbonyl Shift: The carbonyl carbon in
-isomers is often more shielded (upfield) due to the steric twist of the phenyl ring disrupting conjugation.
N NMR: As noted in substituent effect studies, the N-1 (attached to the ring) is highly sensitive to ring substitution. In -isomers, N-1 is the amine nitrogen; in -isomers, N-1 is the amide nitrogen.
Table 1: Comparative NMR Shifts (DMSO-
)
Feature
-Isomer ()
-Isomer ()
Ortho-Substituted
NH Protons (H)
Two singlets: 8.5-10.5 (Amide), 7.0-8.5 (Amine)
One broad singlet (): 4.0-6.0 ()
Amide NH shifts downfield ( >11.0) if H-bonded to ortho-group
C=O Carbon (C)
165-170 ppm
160-165 ppm (Steric twist effect)
168-172 ppm
Ring Symmetry
Para = Symmetric ( system)
Para = Symmetric
Ortho = Asymmetric (4 distinct signals)
Methodology II: IR Spectroscopy (H-Bonding Analysis)
Infrared spectroscopy is the primary method for detecting the "Ortho Effect" via Hydrogen Bonding.
Protocol: Dilution Experiment.
Spectra taken in solid state (KBr) show all H-bonds.
Spectra taken in dilute solution (
or , <0.005 M) break intermolecular bonds but leave intramolecular bonds intact.
Analysis:
Intermolecular (Para/Meta): The
and bands shift to higher frequency (sharpen) upon dilution.
Intramolecular (Ortho): The bands remain at lower frequencies (broad) even at high dilution because the H-bond is internal.
Methodology III: Mass Spectrometry
Differentiation relies on fragmentation kinetics rather than just molecular ion (
) mass.
Ortho Effect: Ortho-isomers often show the elimination of neutral small molecules (e.g.,
, ) that are geometrically impossible for para-isomers.
vs Fragmentation:
-isomers often cleave the bond to yield an aniline cation () and an acyl fragment.
-isomers preferentially lose the radical or the ketene moiety depending on the acyl chain length.
Experimental Protocols
Protocol A: NMR Discrimination Workflow
Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-
. Note: may cause peak broadening of NH protons due to exchange; DMSO is preferred for hydrazides.
Acquisition: Run standard
H (16 scans) and C (512 scans).
D2O Shake (Validation): Add 1 drop
to the tube and re-run H.
Result: All NH signals will disappear. If a signal remains in the 4-6 ppm region, it is likely a
or impurity, not the -isomer .
Protocol B: IR Dilution Method
Baseline: Record FT-IR of the solid sample (ATR or KBr pellet). Note
and .
Solution Prep: Prepare a 0.1 M solution in dry
.
Serial Dilution: Dilute to 0.01 M and 0.001 M.
Measurement: Record spectra in a liquid cell (
windows) at each concentration.
Interpretation:
Shift > 20 cm
: Intermolecular H-bonding (likely Para/Meta or -dimer).
Shift < 5 cm
: Intramolecular H-bonding (Likely Ortho).
Visual Analysis Workflows
Diagram 1: Analytical Decision Tree
This workflow illustrates the logical steps to determine the specific isomer.
Caption: Logical workflow for distinguishing Regioisomers (
) and Positional Isomers (Ortho/Para) using NMR and IR.
Diagram 2: Mechanistic H-Bonding Effects
This diagram visualizes why the spectra differ based on molecular geometry.
Caption: Mechanistic impact of H-bonding topology on spectroscopic observables.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general shifts).
NIST Chemistry WebBook. Phenylhydrazine hydrochloride IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]
Rostami, A., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules/PMC. Available at: [Link]
Mezzina, E., et al. (1994).[2] 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. Magnetic Resonance in Chemistry. Available at: [Link]
ChemGuide. Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
A Comprehensive Guide to Cross-Reactivity Studies of Propanoic Acid, 2-Phenylhydrazide
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When developing quantitative methods for small molecules, such as the synthetic intermediate propanoic acid...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When developing quantitative methods for small molecules, such as the synthetic intermediate propanoic acid, 2-phenylhydrazide, a thorough investigation of cross-reactivity is not just a validation step but a cornerstone of reliable data. This guide provides an in-depth, technically-focused framework for designing and executing cross-reactivity studies for propanoic acid, 2-phenylhydrazide, from the foundational principles of hapten immunology to the practicalities of experimental design and data interpretation.
Introduction: The Imperative of Specificity
Propanoic acid, 2-phenylhydrazide (CAS 20730-02-3) is an organic compound featuring a propanoic acid moiety linked to a phenylhydrazine group.[1] While it serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, its potential presence as a drug candidate, metabolite, or impurity necessitates precise analytical detection methods.[1] Immunoassays, with their high throughput and sensitivity, are often the preferred platform for such applications.
Predicting Potential Cross-Reactants: A Structure-Activity Approach
A logical first step in any cross-reactivity study is to identify candidate molecules that are likely to interfere with the assay. This is achieved by a careful analysis of the structure of propanoic acid, 2-phenylhydrazide and considering its potential metabolic fate and synthetic precursors.
Key Structural Features of Propanoic Acid, 2-Phenylhydrazide:
Phenyl Ring: This hydrophobic moiety is a common feature in many organic molecules.
Hydrazide Linkage (-CO-NH-NH-): This functional group is reactive and can be a key part of an antibody's epitope.
Propanoic Acid Moiety: A short-chain carboxylic acid.
Based on these features, a panel of potential cross-reactants should be assembled. This panel should ideally include:
Precursors and Synthetic Starting Materials: Phenylhydrazine and propanoic acid are logical inclusions.
Potential Metabolites: While the metabolism of propanoic acid, 2-phenylhydrazide is not extensively documented in publicly available literature, hypothetical metabolic transformations can be predicted. These often involve hydroxylation of the phenyl ring (ortho-, meta-, and para-isomers), N-acetylation, or cleavage of the hydrazide bond.
Structurally Similar Compounds: Other small molecules containing a phenylhydrazide or propionic acid backbone should be considered. Examples include other acyl phenylhydrazides and derivatives of propanoic acid.
Table 1: Proposed Panel of Potential Cross-Reactants
Compound Name
Rationale for Inclusion
Phenylhydrazine
Synthetic Precursor
Propanoic Acid
Synthetic Precursor
Acethydrazide
Structurally similar short-chain hydrazide
Benzoic hydrazide
Contains the phenylhydrazide moiety
4-Hydroxy-propanoic acid, 2-phenylhydrazide
Potential Metabolite (para-hydroxylation)
Propanoic acid, 2-(4-methylphenyl)hydrazide
Structurally similar compound
Ibuprofen
A common NSAID containing a propanoic acid group
Naproxen
Another NSAID with a propanoic acid moiety
The Experimental Workflow: From Hapten to Validated Assay
Since propanoic acid, 2-phenylhydrazide is a small molecule (a hapten), it is not immunogenic on its own.[3] To elicit an immune response and generate antibodies, it must first be covalently coupled to a larger carrier protein.[3][]
Hapten-Carrier Conjugate Synthesis
The carboxylic acid group of the propanoic acid moiety is the most suitable handle for conjugation, as it is distal from the unique phenylhydrazide portion of the molecule, thus leaving it exposed for antibody recognition. The following is a detailed protocol for the synthesis of a propanoic acid, 2-phenylhydrazide-carrier protein conjugate using the carbodiimide reaction.
Dissolve 10 mg of propanoic acid, 2-phenylhydrazide in 1 mL of anhydrous Dimethylformamide (DMF).
Add a 1.5 molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a 1.5 molar excess of N-Hydroxysuccinimide (NHS).
Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of the hapten.
Conjugation to Carrier Protein:
Dissolve 20 mg of a carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH) in 5 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.
Slowly add the activated hapten solution dropwise to the carrier protein solution while gently stirring.
Allow the reaction to proceed overnight at 4°C with continuous gentle agitation.
Purification of the Conjugate:
Remove unconjugated hapten and reaction byproducts by dialysis against PBS (pH 7.4) for 48 hours with several buffer changes, or by using a desalting column.[5]
Characterization of the Conjugate:
Confirm successful conjugation using techniques such as UV-Vis spectrophotometry, MALDI-TOF mass spectrometry, or gel electrophoresis.[3]
Figure 2: Principle of the Indirect Competitive ELISA.
Performing the Cross-Reactivity Study
With a functional competitive ELISA, the cross-reactivity of the potential interfering compounds can be systematically evaluated.
Experimental Protocol: Cross-Reactivity Testing
Prepare Standard Curves:
Generate a standard curve for the target analyte (propanoic acid, 2-phenylhydrazide) by preparing a series of dilutions (e.g., from 1000 ng/mL to 0.1 ng/mL) in the assay buffer.
Run these standards in the competitive ELISA as described above.
Prepare Cross-Reactant Curves:
For each potential cross-reactant, prepare a similar serial dilution series in the assay buffer.
Run each of these dilution series in the same competitive ELISA.
Data Analysis:
For the target analyte and each cross-reactant, plot the absorbance values against the logarithm of the concentration.
Determine the concentration of each compound that causes a 50% inhibition of the maximum signal (IC50).
Data Interpretation and Presentation
The degree of cross-reactivity is typically expressed as a percentage and is calculated using the following formula:
% Cross-Reactivity = (IC50 of Propanoic acid, 2-phenylhydrazide / IC50 of Cross-Reactant) x 100
A higher percentage indicates a greater degree of cross-reactivity. It is crucial to present these findings in a clear and concise table.
Table 2: Hypothetical Cross-Reactivity Data
Compound
IC50 (ng/mL)
% Cross-Reactivity
Propanoic acid, 2-phenylhydrazide
10
100%
Phenylhydrazine
5000
0.2%
Propanoic Acid
>10,000
<0.1%
Acethydrazide
8000
0.125%
Benzoic hydrazide
250
4%
4-Hydroxy-propanoic acid, 2-phenylhydrazide
50
20%
Propanoic acid, 2-(4-methylphenyl)hydrazide
150
6.7%
Ibuprofen
>10,000
<0.1%
Naproxen
>10,000
<0.1%
Conclusion: Ensuring Assay Integrity
The development of a specific immunoassay for a small molecule like propanoic acid, 2-phenylhydrazide is a rigorous process. A comprehensive cross-reactivity study, as outlined in this guide, is a non-negotiable component of assay validation. [6]By systematically identifying potential cross-reactants, developing the necessary immunological reagents, and quantifying the degree of interference, researchers can establish the specificity of their assay with a high degree of confidence. This ensures the generation of accurate and reliable data, which is fundamental to the integrity of any research or drug development program. The principles and protocols described herein provide a robust framework for achieving this critical scientific objective.
References
Khan, I., et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. ACS Omega. [Link]
Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods. [Link]
Al-Lahham, S., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. An-Najah Staff. [Link]
Tiekink, E. R., & Affan, M. A. (2011). (2E)-2-(2-Phenylhydrazin-1-ylidene)propanoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
Zvereva, E. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ACS Omega. [Link]
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
St John's Laboratory. Competitive ELISA protocol. [Link]
Sittampalam, G. S., et al. (2012). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
Wang, S., et al. (2023). A Proof-of-Concept Sandwich Enzyme-Linked Immunoassay Development for Small Molecules. Analytical Chemistry. [Link]
ResearchGate. For Elisa setup to inhibition (competitive ELISA) method?. [Link]
Zvereva, E. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]
Atlas Antibodies. (2023). Immunoassay Development: Introduction to process, challenges, and relevant parameters. [Link]
G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. [Link]
ILSI. (2004). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. [Link]
Wang, L., et al. (2019). High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs. Request PDF. [Link]
Mauriz, E., et al. (2006). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. ResearchGate. [Link]
Hu, S., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry. [Link]
Musso, T., et al. (2021). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]
Elabscience. (2016). Assay Procedure for Competitive-ELISA. [Link]
A Senior Application Scientist's Guide to In-Silico vs. Experimental Data: The Case of Propanoic acid, 2-phenylhydrazide
An objective, data-driven guide for research professionals comparing computational predictions with benchmarked experimental results for Propanoic acid, 2-phenylhydrazide. In the contemporary landscape of chemical synthe...
Author: BenchChem Technical Support Team. Date: February 2026
An objective, data-driven guide for research professionals comparing computational predictions with benchmarked experimental results for Propanoic acid, 2-phenylhydrazide.
In the contemporary landscape of chemical synthesis and drug discovery, the dialogue between in-silico prediction and experimental validation is fundamental to accelerating research while ensuring scientific rigor. This guide offers a comparative analysis of these two pillars of data acquisition, using Propanoic acid, 2-phenylhydrazide (CAS: 20730-02-3) as a representative molecule. Our objective is to provide researchers, scientists, and drug development professionals with a clear framework for understanding the strengths, limitations, and synergistic potential of computational and empirical methodologies.
Propanoic acid, 2-phenylhydrazide is a versatile organic compound featuring a hydrazide functional group, making it a valuable intermediate in organic synthesis and a point of interest for medicinal chemistry.[1] Its structural characteristics provide an excellent basis for comparing a range of predicted and measured properties.
A molecule's physical behavior is the bedrock of its application. Here, we contrast the predicted and experimentally-derived physicochemical properties of Propanoic acid, 2-phenylhydrazide.
Melting Point: A Measure of Lattice Energy
The melting point is a critical parameter for compound identification, purity assessment, and formulation development.
In-Silico Prediction: Computational approaches, such as the Joback method, estimate the melting point by dissecting the molecule into functional groups and assigning values to each group to calculate the property.[2] This Quantitative Structure-Property Relationship (QSPR) model provides a rapid, cost-free estimation based solely on the chemical structure.[3][4]
Experimental Determination: The definitive method for determining a melting point involves physically observing the phase transition. The capillary method is a standard, reliable laboratory technique.
Experimental Protocol: Capillary Melting Point Determination
Sample Preparation: A small quantity of dry, finely powdered Propanoic acid, 2-phenylhydrazide is packed into a glass capillary tube to a depth of 2-3 mm.
Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus with a controlled heating block and a viewfinder.
Heating Ramp: The temperature is increased rapidly to within 20°C of the expected melting point, then slowed to a rate of 1-2°C per minute to ensure thermal equilibrium.
Observation & Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.
Analysis & Insight:
While no publicly available experimental melting point was found for this specific compound, the in-silico prediction provides a crucial starting point for any researcher working with it. An experimentalist would use this predicted value of ~100°C to set the parameters of their melting point apparatus, saving significant time. Any major deviation of the experimental result from this prediction could indicate issues with sample purity or an error in the synthesis. This illustrates the primary role of in-silico prediction: to generate testable hypotheses and guide experimental design.
Octanol-Water Partition Coefficient (LogP): A Predictor of Lipophilicity
LogP is a measure of a compound's differential solubility in a hydrophobic (octanol) and hydrophilic (water) phase. It is a critical parameter in drug development for predicting membrane permeability and bioavailability.
In-Silico Prediction: Methods like the Crippen method calculate logP by summing the contributions of individual atoms and fragments based on their hydrophobicity.[2] This approach provides an instantaneous estimation of a molecule's lipophilicity.
Experimental Determination: The shake-flask method is the gold standard, involving the direct measurement of a compound's concentration in the two phases of an equilibrated octanol-water system.
Analysis & Insight:
A predicted LogP of 1.54 suggests that Propanoic acid, 2-phenylhydrazide is moderately lipophilic, favoring partitioning into a fatty or non-polar environment over an aqueous one. This aligns with general observations that the compound is soluble in organic solvents.[1] For a drug discovery program, this value would be used in initial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models to predict how the compound might behave in the body, long before any resource-intensive cell-based or in-vivo studies are conducted.
Section 2: Spectroscopic Fingerprinting for Structural Elucidation
Spectroscopy provides direct evidence of a molecule's atomic connectivity and chemical environment.
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites bond vibrations.
In-Silico Prediction: Computational chemistry software predicts IR spectra by calculating the harmonic vibrational frequencies of a molecule's bonds from its optimized 3D structure.[5][6] This provides a theoretical spectrum that highlights the expected locations of key absorption bands.
Experimental Determination: An experimental spectrum is obtained by passing an IR beam through a sample. The Attenuated Total Reflectance (ATR) technique is a common, modern method that requires minimal sample preparation.
Experimental Protocol: ATR-IR Spectroscopy
Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond) is recorded.
Sample Application: A small amount of solid Propanoic acid, 2-phenylhydrazide is placed onto the crystal.
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
Sample Scan: The IR spectrum of the sample is recorded. The software automatically subtracts the background spectrum to produce the final transmittance or absorbance spectrum.
Data Comparison: Key IR Frequencies (cm⁻¹)
Functional Group Vibration
In-Silico Prediction (Estimated Range)
Experimental Data (Gas Phase)
N-H Stretch
3300-3450
~3400
Aromatic C-H Stretch
3000-3100
~3050
Aliphatic C-H Stretch
2850-2960
~2950
C=O (Amide I) Stretch
1660-1690
~1725
Aromatic C=C Stretch
1450-1600
~1600, ~1500
(Experimental data interpreted from the gas-phase IR spectrum available in the NIST WebBook[7])
Analysis & Insight:
The predicted ranges show good general agreement with the experimental gas-phase spectrum. The C=O stretch appears at a slightly higher wavenumber in the gas phase (~1725 cm⁻¹) than might be expected for a solid-state amide (~1660 cm⁻¹). This is because in the solid state, hydrogen bonding between molecules would weaken the C=O bond, lowering its vibrational frequency. A computational model would need to explicitly include intermolecular interactions to accurately predict this solid-state effect. This highlights a key takeaway: in-silico methods are excellent for predicting the properties of an isolated molecule, while experimental results inherently reflect the sample's bulk properties.
¹H NMR Spectroscopy: Mapping Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule by differentiating the chemical environments of its hydrogen atoms.
In-Silico Prediction: NMR prediction algorithms estimate the chemical shift of each proton based on a large database of known structures and their spectra.[8][9][10] They analyze the local electronic environment of each proton to predict its resonance frequency.
Experimental Determination: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong, uniform magnetic field. The nuclei are irradiated with radiofrequency pulses, and the resulting signals are detected and processed to generate the spectrum.
Data Comparison: Predicted vs. Expected ¹H NMR Chemical Shifts (ppm)
Proton Environment
In-Silico Prediction (Estimated)
Rationale / Expected Experimental Observation
Carboxylic Acid (-OH)
~11.0-12.0
Highly deshielded due to the electronegative oxygens; often a broad singlet.
Amine (-NH)
~8.0-9.0
Deshielded by the adjacent carbonyl and phenyl ring; singlet.
Phenyl (Ar-H)
~6.8-7.4
Standard aromatic region; complex multiplet pattern.
Methylene (-CH₂-)
~2.3-2.5
Adjacent to the electron-withdrawing carbonyl group; quartet due to coupling with the -CH₃ group.
Methyl (-CH₃)
~1.1-1.3
Aliphatic region; triplet due to coupling with the -CH₂- group.
(Predicted values are estimations based on standard chemical shift tables and software like ChemDoodle or ACD/Labs NMR Predictor.)
Analysis & Insight:
While an experimental spectrum was not located, in-silico prediction provides a powerful template for what to expect. A researcher acquiring the first ¹H NMR spectrum of this compound would use this predicted data to immediately assign the major peaks. For example, seeing a triplet at ~1.2 ppm and a quartet at ~2.4 ppm would provide strong evidence for the presence of the propionyl (-CH₂CH₃) group. The prediction acts as a roadmap for interpreting the experimental result, turning a potentially complex puzzle into a confirmation exercise.
Section 3: Visualizing the Methodologies
The distinct workflows for generating in-silico and experimental data can be visualized to better understand the resources and logic involved.
Caption: High-Level Workflow for Experimental Data Generation.
Caption: High-Level Workflow for In-Silico Data Generation.
Conclusion: A Symbiotic Framework for Modern Research
This comparative guide demonstrates that in-silico and experimental data are not adversaries but rather partners in a symbiotic relationship. For Propanoic acid, 2-phenylhydrazide, computational predictions provide rapid, cost-effective, and directionally accurate estimations of its key properties. They serve as an invaluable tool for planning experiments, interpreting results, and prioritizing research targets.
Experimental data, in turn, remains the undisputed ground truth. It provides the precise, verifiable measurements required for publication, patent applications, and regulatory submissions. The empirical result validates (or challenges) the computational model, leading to a deeper understanding of the molecule's behavior and refining the models for future predictions.
For the modern scientist, leveraging both methodologies is the most efficient and effective path forward. Begin with in-silico screening to explore possibilities and guide your focus, then proceed with targeted experimental work to validate your findings and establish definitive facts. This integrated approach minimizes wasted resources and maximizes the potential for discovery.
References
Title: Propanoic acid: Human health tier II assessment
Source: Australian Department of Health and Aged Care
URL: [Link]
Title: IR and NMR Spectra
Source: Q-Chem
URL: [Link]
Title: In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning
Source: ACS Publications
URL: [Link]
Title: In Silico Prediction of Physicochemical Properties
Source: JRC Publications Repository
URL: [Link]
Title: Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry
Source: Journal of Chemical Education
URL: [Link]
Title: Chapter 2: Recent Advances in Computational NMR Spectrum Prediction
Source: Royal Society of Chemistry
URL: [Link]
Title: Machine learning in computational NMR-aided structural elucidation
Source: Frontiers in Chemistry
URL: [Link]
Navigating the Disposal of Propanoic Acid, 2-Phenylhydrazide: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors of daily innovation. Propanoic acid, 2-phenylhydrazide, a versatile intermediate i...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors of daily innovation. Propanoic acid, 2-phenylhydrazide, a versatile intermediate in the creation of pharmaceuticals and agrochemicals, is one such compound that holds significant promise.[1] However, with its utility comes the critical responsibility of safe handling and proper disposal. This guide provides a comprehensive, step-by-step framework for the responsible management of waste containing propanoic acid, 2-phenylhydrazide, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile: A Synthesis of Functional Group Risks
Propanoic Acid: This component contributes corrosive and flammable properties to the molecule.[2][3] It is a medium-strong acid that can cause severe skin burns and eye damage.[3][4][5][6] Vapors can be irritating to the respiratory tract and may form flammable mixtures with air.[3][7]
Phenylhydrazine and Hydrazide Derivatives: The presence of the phenylhydrazine group introduces more severe toxicological concerns. Phenylhydrazine is toxic if swallowed, in contact with skin, or inhaled.[8] It is a suspected human carcinogen and may cause genetic defects.[8] Hydrazide compounds, in general, are reactive and require careful handling.[9]
Table 1: Hazard Profile Summary
Hazard Classification
Associated Functional Group
Key Risks
Corrosive
Propanoic Acid
Causes severe skin burns and eye damage.[3][4][5][6]
Flammable
Propanoic Acid
Flammable liquid and vapor.[2] Vapors may form explosive mixtures with air.[3][7]
Toxic
Phenylhydrazine/Hydrazide
Toxic if swallowed, in contact with skin, or inhaled.[8]
Carcinogen
Phenylhydrazine/Hydrazide
Suspected human carcinogen.[8] There is no safe level of exposure to a carcinogen.[10]
This synthesized hazard profile underscores the necessity for a cautious and well-defined disposal protocol. The primary directive is to treat propanoic acid, 2-phenylhydrazide as a hazardous waste with carcinogenic potential.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a structured approach to the disposal of propanoic acid, 2-phenylhydrazide, from initial waste generation to final removal.
Caption: Disposal workflow for propanoic acid, 2-phenylhydrazide.
Step 1: Immediate In-Lab Waste Management
Waste Identification and Segregation:
All waste streams containing propanoic acid, 2-phenylhydrazide, whether solid or in solution, must be classified as hazardous waste.
Immediately segregate this waste into a dedicated, properly labeled hazardous waste container.[2][7] Do not mix with other waste streams to prevent unknown chemical reactions.[7]
Container Labeling:
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Propanoic acid, 2-phenylhydrazide," and the appropriate hazard pictograms (e.g., corrosive, toxic, health hazard, environmental hazard).
Include the accumulation start date on the label.[12]
Safe Storage and Containerization:
Waste containers must be made of a compatible material (e.g., borosilicate glass or a suitable chemically resistant polymer) and kept securely closed except when adding waste.[7][13]
Store the waste container in a designated satellite accumulation area within the laboratory.
The container must be placed in secondary containment to prevent spills from reaching drains or the environment.[7] Incompatible wastes must be segregated.[7]
Step 2: Chemical Treatment of Aqueous Waste (For Experienced Personnel Only)
For dilute aqueous solutions of propanoic acid, 2-phenylhydrazide, chemical neutralization of the hydrazide moiety can be considered as a pretreatment step to reduce its reactivity and toxicity. This procedure should only be performed by trained personnel in a controlled laboratory setting, typically within a chemical fume hood.
Protocol for Chemical Oxidation of Dilute Hydrazide Solutions:
Dilution: Ensure the concentration of the hydrazide waste is low (ideally less than 5%).[1]
Preparation of Oxidizing Agent: Prepare a 5% aqueous solution of calcium hypochlorite or sodium hypochlorite (household bleach).[14] Alternatively, hydrogen peroxide with a copper (II) catalyst can be used.[4]
Controlled Addition: Slowly and with stirring, add the oxidizing solution to the dilute hydrazide waste. The reaction can be exothermic, so careful, portion-wise addition is crucial.
Verification: After the addition is complete, test the solution for the presence of residual hydrazide using an appropriate analytical method, such as a colorimetric test with p-dimethylaminobenzaldehyde.[14]
Neutralization: Adjust the pH of the treated solution to a neutral range (pH 6-8) before final collection.
Collection: Transfer the treated and neutralized solution to a labeled hazardous waste container for collection.
Important Note: This chemical treatment does not negate the need for professional disposal, as the degradation products and the original propanoic acid component may still be hazardous.
Step 3: Final Disposal
Collection: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][15]
Transportation and Final Disposition: The waste will be transported off-site for final disposal. The preferred disposal method for carcinogenic waste is high-temperature incineration.[5][16] This method ensures the complete destruction of the organic molecule.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is paramount.
In Case of a Spill:
Evacuate: Immediately evacuate non-essential personnel from the area.[15]
Ventilate: Ensure the area is well-ventilated.
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, double nitrile gloves, and safety goggles.[17] For larger spills, a respirator may be necessary.
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[15][18] For solid spills, gently cover the material to prevent it from becoming airborne.[18]
Absorption: Absorb the spilled liquid with an inert absorbent.[15]
Collection: Carefully collect the absorbed material or the solid spill into a labeled hazardous waste container.[15][18]
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.[18][19]
Reporting: Report the spill to your EHS department.
In Case of Personal Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[20] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[20] Seek immediate medical attention.
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of propanoic acid, 2-phenylhydrazide is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By understanding the compound's inherent hazards, adhering to a structured disposal workflow, and being prepared for emergencies, researchers can continue their vital work with the confidence that they are operating under the highest standards of safety and regulatory compliance.
References
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenylhydrazine. Retrieved from [Link]
ResearchGate. (2020). Detoxication of hydrazine in waste waters. Retrieved from [Link]
National Cancer Institute at Frederick. (2014). Chemical Safety Practices Recommendations PhenylHydrazine HCl. Retrieved from [Link]
ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? Retrieved from [Link]
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Google Patents. (n.d.). CN101827791A - Method for removing hydrazine compounds.
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Retrieved from [Link]
Google Patents. (n.d.). US20170113086A1 - Methods and systems for neutralization of hydrazine.
Reddit. (2022). How to quench excess hydrazine monohydrate. Retrieved from [Link]
ResearchGate. (2015). Any idea how to neutralize the hydrazine dihydrochloride, I need to neutralize it to perform the synthesis of a triazole from benzoyl isothiocyanate? Retrieved from [Link]
Centers for Disease Control and Prevention. (2016). NIOSH Chemical Carcinogen Policy. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Safe Disposal of Infectious Laboratory Waste. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Retrieved from [Link]
Centers for Disease Control and Prevention. (2014). NIOSH Chemical Carcinogen Policy. Retrieved from [Link]
CORE Scholar. (2016). Best Practices: Emergency Medical Management to Hydrazine Exposure. Retrieved from [Link]
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Hazardous Waste Experts. (n.d.). Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Retrieved from [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Personal Protective Equipment (PPE) Guide: Propanoic acid, 2-phenylhydrazide
[1][2] CAS Number: 20730-02-3 Synonyms: 1-Phenyl-2-propionylhydrazine; Propionic acid 2-phenylhydrazide Molecular Formula: C₉H₁₂N₂O[1][2][3][4] Part 1: Executive Safety Directive (The "Why") As researchers, we often unde...
As researchers, we often underestimate derivatives like Propanoic acid, 2-phenylhydrazide because they appear less volatile than their parent compounds.[2] However, this compound retains the structural phenylhydrazine moiety , a functional group historically linked to hemolytic anemia (destruction of red blood cells), skin sensitization, and potential carcinogenicity.[2]
The Core Risk: The lipophilic phenyl ring facilitates dermal absorption, while the hydrazide group poses a risk of systemic toxicity and sensitization.[2] Standard laboratory safety glasses and single-layer nitrile gloves are insufficient for anything beyond closed-vessel transport.[2]
This guide moves beyond generic "compliance" to establish a self-validating safety Protocol designed to isolate you from these specific biochemical risks.
Part 2: Hazard Analysis & PPE Selection[2]
Hazard Profile (GHS Classification Basis)
Acute Toxicity (Oral/Dermal): Potential for systemic toxicity upon absorption.[2][5]
Skin/Eye Irritation: Causes severe irritation; potential for irreversible eye damage if untreated.[2][6]
Sensitization: High risk of allergic dermatitis upon repeated exposure.[2]
Hemolytic Potential: Hydrazides can induce methemoglobinemia.[2][7]
PPE Selection Matrix
Rationale: We prioritize barrier integrity against organic nitrogen compounds.
Why? This creates a tortuous path, preventing liquid from wicking up the wrist.[2]
Phase B: Active Handling (The "Hot" Zone)
Scenario: Weighing and Solubilization
Engineering Control: All open-vessel manipulations must occur within a certified Chemical Fume Hood.
Weighing:
Place the analytical balance inside the hood if possible.[2]
If weighing outside, use a tared, sealable vial .[2] Add the solid inside the hood, seal it, then weigh the closed container.
Critical Check: Wipe the exterior of the vial with a solvent-dampened Kimwipe inside the hood before removing it.[2]
Solubilization:
Add solvent slowly.[2] Hydrazides can be exothermic upon dissolution.[2]
Do not use needles for transfer unless necessary (Luer-lock only) to prevent accidental injection, which bypasses all dermal defenses.[2]
Phase C: Decontamination & Doffing[8]
Waste Segregation: Segregate all solid waste (gloves, wipes) into a dedicated "P-List/Toxic" solid waste stream.[2] Do not mix with general trash.[2]
Doffing Protocol (Beak Method):
Pinch the outer glove at the palm and peel away (inside out).[2]
Slide a finger under the second glove to peel it off without touching the outer surface.[2]
Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption).[2]
Part 4: Logical Workflow Visualization
The following diagram illustrates the decision logic for handling Propanoic acid, 2-phenylhydrazide, emphasizing the "Stop/Go" safety checks.
Figure 1: Decision logic for PPE selection based on physical state.[2][8] Note the escalation to laminate gloves for solution-phase handling due to increased permeation risks.[2]
Part 5: Emergency Response Data
Event
Immediate Action
Medical Context
Skin Contact
Drench with water for 15 mins.[2] Do not use solvents (ethanol/DMSO) to wash; they drive the chemical deeper into the dermis.[2]
Monitor for signs of methemoglobinemia (cyanosis/blue lips) for 24 hours.[2]
Eye Splash
Irrigate for 15 mins using an eyewash station.[2] Hold eyelids open.
Hydrazides are alkaline-like irritants; immediate dilution is critical to prevent corneal opacity.[2]
Spill (Solid)
Cover with wet paper towels to prevent dust.[2] Scoop into hazardous waste.[2]
National Center for Biotechnology Information (PubChem). (2024).[2] Compound Summary: Propanoic acid, 2-phenylhydrazide (CAS 20730-02-3).[1][2][4] Retrieved from [Link][2]
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][2][9]
International Labour Organization (ILO). (2018).[2] ICSC 0938 - Phenylhydrazine (Parent Compound Hazard Extrapolation).[2] Retrieved from [Link][2]